molecular formula C8H6ClNO2 B1314652 2-Chloro-5-methoxybenzo[d]oxazole CAS No. 49559-34-4

2-Chloro-5-methoxybenzo[d]oxazole

Cat. No.: B1314652
CAS No.: 49559-34-4
M. Wt: 183.59 g/mol
InChI Key: BRENVJPPZRBCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxybenzo[d]oxazole (CAS 49559-34-4) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. As a substituted benzoxazole, it serves as a key synthetic intermediate for constructing more complex, bioactive molecules. The benzoxazole core is a privileged structure in drug design, known for its ability to interact with various biological targets and its presence in compounds with diverse therapeutic activities . This compound is primarily valued for its role as a precursor in synthesizing advanced molecular architectures. Recent research highlights the potential of benzoxazole derivatives, specifically pyrrole-tethered bisbenzoxazole (PTB) hybrids, as potent apoptosis-inducing agents. Such compounds have demonstrated remarkable cytotoxicity against cancer cell lines, including MCF-7 human breast cancer cells, showing significantly lower IC₅₀ values compared to standard therapeutics like tamoxifen . The mechanism of action for these advanced derivatives often involves the selective activation of the caspase-9-mediated intrinsic apoptotic pathway and induction of cell cycle arrest at the G1 phase, providing a targeted approach to inhibiting cancer cell proliferation . Researchers utilize this compound as a fundamental building block to explore structure-activity relationships (SAR), where the C-2 and C-5 positions of the benzoxazole ring are critical for optimizing interactions with cellular targets and enhancing antiproliferative potency . Proper storage is recommended under an inert atmosphere and at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRENVJPPZRBCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473730
Record name 2-Chloro-5-methoxybenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49559-34-4
Record name 2-Chloro-5-methoxybenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxy-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5-methoxybenzo[d]oxazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical and physical properties, safety information, plausible synthetic methodologies, and its potential applications in drug discovery, particularly focusing on the broader class of benzoxazole derivatives.

Core Compound Identification and Properties

This compound is a substituted benzoxazole. The benzoxazole core is recognized as a "privileged structure" in drug discovery, forming the basis for numerous compounds with a wide range of biological activities.[1] The chloro- and methoxy- substituents on this scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 49559-34-4[3]
Molecular Formula C₈H₆ClNO₂[3]
Molecular Weight 183.6 g/mol [3]
Boiling Point 251°C at 760 mmHg[3]
Density 1.354 g/cm³[3]
Flash Point 105.6°C[3]
Refractive Index 1.595[3]
Vapor Pressure 0.0332 mmHg at 25°C[3]
Predicted pKa 2.99 ± 0.10[3]

Safety and Handling

Table 2: Generalized GHS Hazard and Precautionary Statements

CategoryStatement CodeStatement Text
Hazard H302Harmful if swallowed.[4]
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H332Harmful if inhaled.[4]
H335May cause respiratory irritation.[4]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Note: The statements above are general and based on similar compounds. A substance-specific risk assessment should always be conducted before handling.

Experimental Protocols: Synthesis of the Benzoxazole Core

While a specific, published synthesis for this compound is not detailed in the available literature, several established methods for the synthesis of 2-substituted benzoxazoles can be adapted. A plausible approach involves the cyclization of a 2-aminophenol derivative.

Plausible Synthetic Pathway: Amide Formation and Cyclization

A common and robust method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid derivative, followed by cyclodehydration.[6]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Chlorination A 2-Amino-4-methoxyphenol C Intermediate Amide A->C + Base B Phosgene (or equivalent) B->C D 5-Methoxybenzo[d]oxazol-2(3H)-one C->D Heat / Dehydration F This compound D->F E Chlorinating Agent (e.g., POCl₃) E->F

Plausible two-step synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 5-Methoxybenzo[d]oxazol-2(3H)-one.

    • To a stirred solution of 2-amino-4-methoxyphenol in an appropriate aprotic solvent (e.g., toluene, dioxane), a phosgene equivalent (e.g., triphosgene, diphosgene) is added portion-wise at a controlled temperature (e.g., 0-10 °C).

    • A base (e.g., triethylamine, pyridine) is typically added to neutralize the HCl formed during the reaction.

    • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the intermediate, 5-methoxybenzo[d]oxazol-2(3H)-one, is isolated through extraction and purified by recrystallization or column chromatography.

  • Step 2: Chlorination to form this compound.

    • The purified 5-methoxybenzo[d]oxazol-2(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF).

    • The reaction mixture is heated under reflux for several hours until the conversion is complete.

    • After cooling, the excess chlorinating agent is carefully quenched (e.g., by pouring onto ice).

    • The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel to yield this compound.[6]

Applications in Drug Development and Medicinal Chemistry

Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7] The 5-chloro-substituted benzoxazole scaffold, in particular, has been identified as a key component in the development of potent inhibitors for various biological targets.

Inhibition of VEGFR-2 Signaling in Cancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy to halt tumor growth and metastasis.[1] Research has demonstrated that derivatives of 5-chlorobenzoxazole can act as potent VEGFR-2 inhibitors.[1] The 2-chloro position on the benzoxazole ring serves as a reactive handle, allowing for the introduction of various functionalities to optimize binding affinity and selectivity for the target kinase.[1]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg Activates RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Promotes RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor 2-Chloro-5-methoxy- benzo[d]oxazole Derivative Inhibitor->P Inhibits

Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

The diagram above illustrates how a derivative of the core this compound structure could potentially inhibit the VEGFR-2 signaling cascade. By preventing the autophosphorylation of the receptor, the downstream signaling pathways that lead to cell proliferation, migration, and survival are blocked.

Spectroscopic Data Overview

While experimental spectra for this compound are not widely published, predicted data based on its structure and data from analogous compounds can provide a useful reference for characterization.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value/Range
¹H NMR Aromatic Protonsδ 7.0 - 7.5 ppm
Methoxy Protons (-OCH₃)δ 3.8 - 4.0 ppm
¹³C NMR C-Clδ 150 - 155 ppm
C-O (ring)δ 155 - 160 ppm
Methoxy Carbon (-OCH₃)δ 55 - 60 ppm
IR Spectroscopy C=N stretch1630 - 1650 cm⁻¹
C-O-C stretch1200 - 1250 cm⁻¹
C-Cl stretch700 - 800 cm⁻¹
Mass Spectrometry [M]⁺ (for ³⁵Cl)m/z 183
[M+2]⁺ (for ³⁷Cl)m/z 185 (approx. 1/3 intensity of M⁺)

Note: Predicted values are for reference only and may vary based on solvent and experimental conditions. Experimental verification is required for definitive characterization.[8]

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-methoxybenzo[d]oxazole (CAS No: 49559-34-4). Due to the limited availability of direct experimental data for this specific compound, this document consolidates information from chemical suppliers and provides context based on structurally related molecules. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering insights into its chemical nature and outlining potential experimental workflows for its synthesis and characterization. This guide includes a summary of available data, proposed experimental protocols for synthesis, and a logical workflow for its analysis.

Introduction

This compound is a substituted benzoxazole derivative. The benzoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom at the 2-position and a methoxy group at the 5-position is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its potential as a therapeutic agent. This guide aims to collate the sparse information available for this compound and to provide a framework for its further investigation.

Physicochemical Properties

Direct experimental data on the physicochemical properties of this compound is not extensively reported in publicly available literature. The information presented is primarily from chemical suppliers and should be confirmed through experimental validation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 49559-34-4[1][2]
Molecular Formula C₈H₆ClNO₂[3]
Molecular Weight 183.59 g/mol -
Purity ≥95% - 99%[3]

Note: The molecular weight is calculated from the molecular formula. Purity data is provided by commercial suppliers and may vary.

Proposed Experimental Protocols for Synthesis

Synthesis via Cyclization of 2-Amino-4-methoxyphenol

A plausible synthetic route starts from 2-amino-4-methoxyphenol and utilizes a two-step process involving reaction with phosgene or a phosgene equivalent, followed by chlorination.

Step 1: Formation of 5-methoxybenzo[d]oxazol-2(3H)-one

  • In a well-ventilated fume hood, dissolve 2-amino-4-methoxyphenol in a suitable aprotic solvent, such as toluene or dichloromethane.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a phosgene equivalent, such as triphosgene or diphosgene, portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Chlorination to this compound

  • Suspend the 5-methoxybenzo[d]oxazol-2(3H)-one in a high-boiling point solvent like phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate analytical technique.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • The product can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials: 2-Amino-4-methoxyphenol Phosgene Equivalent step1 Cyclization to form 5-methoxybenzo[d]oxazol-2(3H)-one start->step1 step2 Chlorination with POCl3 step1->step2 product Crude this compound step2->product purification Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir m_point Melting Point Analysis purification->m_point purity_analysis Purity Assessment (HPLC, GC) purification->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: Logical workflow for the synthesis and characterization.

Conclusion

While this compound is commercially available, detailed physicochemical and biological data remain scarce in the scientific literature. This guide provides a starting point for researchers by summarizing the available information and proposing established synthetic and analytical methodologies. Further experimental investigation is crucial to fully characterize this compound and to explore its potential applications in drug discovery and development. The provided workflows offer a systematic approach to obtaining pure material and confirming its structural integrity, which are essential first steps in any research endeavor involving this molecule.

References

An In-depth Technical Guide to the Structure Elucidation and Characterization of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation and characterization of 2-Chloro-5-methoxybenzo[d]oxazole. Due to the limited availability of public experimental data for this specific compound, this document combines known synthetic methodologies for related benzoxazoles with predicted spectroscopic data to serve as a foundational resource for researchers. It outlines a plausible synthetic route, detailed experimental protocols for its synthesis and characterization, and predicted analytical data to aid in its identification and purification. Furthermore, potential biological activities are discussed based on the known pharmacology of the benzoxazole scaffold, with a focus on its potential as a modulator of signaling pathways relevant to drug development.

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a reactive chlorine atom at the 2-position and a methoxy group on the benzene ring makes this molecule an interesting candidate for further chemical modifications and a potential building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed framework for the synthesis, purification, and structural confirmation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for guiding experimental design, including the selection of appropriate solvents and reaction conditions.

PropertyValueSource
CAS Number 49559-34-4[Commercial Vendor]
Molecular Formula C₈H₆ClNO₂[1][2]
Molecular Weight 183.59 g/mol [1]
Predicted Boiling Point 251°C at 760 mmHg[3]
Predicted Density 1.354 g/cm³[3]
Appearance Predicted to be a solid-

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis of this compound initiates from the commercially available 4-methoxy-2-nitrophenol. This pathway involves a reduction of the nitro group to an amine, followed by cyclization to form the benzoxazolin-2-one intermediate, and subsequent chlorination to yield the final product.

Synthetic Pathway A 4-Methoxy-2-nitrophenol B 2-Amino-4-methoxyphenol A->B Reduction (e.g., H₂, Pd/C) C 5-Methoxybenzoxazolin-2-one B->C Cyclization (e.g., Phosgene or Triphosgene) D This compound C->D Chlorination (e.g., POCl₃ or PCl₅)

Proposed synthesis workflow for this compound.
Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis and characterization of this compound.

  • Reduction of 4-Methoxy-2-nitrophenol: To a solution of 4-methoxy-2-nitrophenol (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-methoxyphenol.

  • Cyclization: Caution: Phosgene and its derivatives are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Dissolve the crude 2-amino-4-methoxyphenol in a suitable solvent such as toluene.

  • To this solution, add a solution of triphosgene (0.4 eq) in toluene dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash the solid with cold toluene and dry under vacuum to yield 5-methoxybenzoxazolin-2-one.

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, place 5-methoxybenzoxazolin-2-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Structure Elucidation and Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, which are crucial for its structure elucidation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons and the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.1m2HAromatic Protons
~ 6.9dd1HAromatic Proton
~ 3.8s3H-OCH₃
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 158C-O (methoxy)
~ 151C=N
~ 145C-O (oxazole)
~ 143C-Cl
~ 118Aromatic CH
~ 112Aromatic CH
~ 105Aromatic CH
~ 56-OCH₃
Predicted FT-IR Data

Infrared spectroscopy is useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch (-OCH₃)
~ 1610, 1500C=C Aromatic ring stretch
~ 1570C=N stretch (oxazole ring)
~ 1250C-O-C asymmetric stretch (ether)
~ 1030C-O-C symmetric stretch (ether)
~ 800C-Cl stretch
Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
183/185[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
155/157[M - CO]⁺
148[M - Cl]⁺
120[M - Cl - CO]⁺

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the benzoxazole scaffold is present in many compounds with significant pharmacological properties. Notably, derivatives of 2-substituted benzoxazoles have been investigated as inhibitors of key signaling pathways in various diseases.

Potential as a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have shown potent VEGFR-2 inhibitory activity.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR2

Potential inhibition of the VEGFR-2 signaling pathway.
Potential as a COX-2 Inhibitor

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Some 2-substituted benzoxazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of the COX-2 pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PGE2 Prostaglandin E₂ PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Potential inhibition of the COX-2 signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the structure elucidation and characterization of this compound. The proposed synthetic route and detailed experimental protocols offer a practical starting point for its preparation and purification. The predicted spectroscopic data serves as a valuable reference for its structural confirmation. While the biological activity of this specific compound remains to be experimentally determined, its structural features suggest that it may be a promising scaffold for the development of novel therapeutics, potentially targeting pathways such as VEGFR-2 or COX-2. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its full potential in drug discovery and development.

References

Navigating the Solubility Landscape of 2-Chloro-5-methoxybenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide to understanding and determining the solubility of 2-Chloro-5-methoxybenzo[d]oxazole in common organic solvents. This document is intended for researchers, scientists, and professionals in the drug development sector who are working with this compound or similar benzoxazole derivatives. Given the absence of publicly available quantitative solubility data for this compound, this guide focuses on predictive assessments based on its chemical structure and provides a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the physicochemical properties of the solvent. The structure of this compound, featuring a fused heterocyclic ring system with chloro and methoxy substituents, suggests a molecule with moderate polarity.

The benzoxazole core is a somewhat polar, aromatic system. The presence of a chlorine atom, an electron-withdrawing group, and a methoxy group, which can act as a hydrogen bond acceptor, further influences its interaction with solvent molecules.[1][2] Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various classes of organic solvents can be made.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): It is anticipated that this compound will exhibit good solubility in these solvents. Polar aprotic solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, have high solvent polarity, which is effective in solvating a range of organic molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in polar protic solvents. These solvents can act as hydrogen bond donors and acceptors, potentially interacting with the nitrogen and oxygen atoms of the benzoxazole ring and the methoxy group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity of the molecule conferred by the heteroatoms and polar substituents, this compound is expected to have limited solubility in nonpolar solvents.

These predictions serve as a preliminary guide for solvent selection in experimental work. For precise and actionable data, empirical determination of solubility is essential.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Acetone25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Dichloromethane25HPLC-UV
Chloroform25HPLC-UV
Ethyl Acetate25HPLC-UV
Toluene25HPLC-UV
DMSO25HPLC-UV

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6] The following protocol outlines the steps for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker with controlled temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.[7][8]

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[9]

3.3. Data Analysis

  • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Sample Separation cluster_quantification Quantification start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate centrifuge_filter Centrifuge or filter supernatant agitate->centrifuge_filter Equilibrium reached dilute Dilute supernatant centrifuge_filter->dilute analyze Analyze by HPLC-UV or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate Using calibration curve end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Synthesis and Characterization of 2-Chloro-5-methoxybenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methoxybenzo[d]oxazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visual representations of the synthetic and analytical workflows.

Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoxazole core structure.[1] A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.6 g/mol [1]
Boiling Point 251°C at 760 mmHg[1]
Density 1.354 g/cm³[1]
Refractive Index 1.595[1]
CAS Number 49559-34-4[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-methoxyphenol, followed by a cyclization reaction to form the final product.

Synthesis_Pathway Start 4-Methoxy-2-nitrophenol Intermediate 2-Amino-4-methoxyphenol Start->Intermediate Pd/C, H₂ Ethanol Product This compound Intermediate->Product Phosgene (or equivalent) Base

Synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methoxyphenol

This procedure is adapted from the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[2][3]

  • Reaction Setup: Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Add 550 mg of 5% palladium on carbon (Pd/C) to the suspension.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at 20-30°C and atmospheric pressure.[2][3] The reaction should be monitored for the uptake of hydrogen.

  • Work-up: Upon completion, remove the catalyst by filtration.

  • Isolation: Remove the solvent by distillation under reduced pressure.

  • Purification: Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. A yield of up to 93% can be expected.[2][3]

Step 2: Synthesis of this compound

This protocol involves the cyclization of 2-amino-4-methoxyphenol using a phosgene equivalent. Phosgene is highly toxic, and extreme caution must be exercised. Alternatively, safer phosgene equivalents like triphosgene can be used.[4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methoxyphenol in a suitable aprotic solvent (e.g., toluene or dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a hydrogen chloride scavenger.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Data Analysis & Structure Confirmation NMR->Data IR->Data MS->Data

General workflow for product characterization.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5m3HAromatic protons
~ 3.8s3HMethoxy protons (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~ 160 - 165C=N (oxazole ring)
~ 140 - 150Aromatic carbons attached to O and N
~ 110 - 130Aromatic carbons
~ 55Methoxy carbon (-OCH₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~ 3000 - 3100Aromatic C-H stretching
~ 1500 - 1600C=N and C=C stretching (benzoxazole ring)
~ 1000 - 1300C-O stretching (ether and oxazole)
~ 700 - 800C-Cl stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
183/185Molecular ion peaks ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes
155/157Fragment from loss of CO
140Fragment from loss of CO and CH₃
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

References

Potential Biological Activity of 2-Chloro-5-methoxybenzo[d]oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide based on the extrapolated potential of 2-Chloro-5-methoxybenzo[d]oxazole, drawing from published research on structurally related benzoxazole derivatives. To date, specific experimental data on the biological activity of this compound is not extensively available in the public domain. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation.

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of various substituents onto the benzoxazole ring system allows for the fine-tuning of its biological profile. This guide focuses on the potential biological activities of this compound, a derivative whose specific biological functions are yet to be fully elucidated. Based on the known activities of analogous compounds, this molecule is postulated to possess potential as an anticancer and/or antimicrobial agent.

Synthesis and Chemical Properties

General Synthetic Approach:

A common method for the synthesis of 2-chlorobenzoxazoles involves the reaction of an appropriately substituted 2-aminophenol with a chlorinating agent. For this compound, the starting material would be 2-amino-4-methoxyphenol. This precursor can be reacted with a reagent such as phosgene or a phosgene equivalent to facilitate the formation of the oxazole ring and introduce the chloro substituent at the 2-position.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a novel benzoxazole derivative like this compound.

G General Workflow for Synthesis and Evaluation of this compound cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_screening Screening cluster_analysis Data Analysis and Further Studies start 2-Amino-4-methoxyphenol synthesis Cyclization Reaction start->synthesis reagent Chlorinating Agent (e.g., Phosgene equivalent) reagent->synthesis product This compound synthesis->product screening screening product->screening cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) data_analysis Data Analysis (IC50 / MIC determination) cytotoxicity->data_analysis antimicrobial Antimicrobial Assays (e.g., MIC Determination) antimicrobial->data_analysis screening_entry->cytotoxicity screening_entry->antimicrobial moa Mechanism of Action Studies data_analysis->moa in_vivo In Vivo Studies moa->in_vivo

References

An In-depth Technical Guide on the Spectroscopic and Physicochemical Properties of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzo[d]oxazole, a halogenated and methoxy-substituted derivative. Given the limited availability of direct experimental data in the public domain, this document consolidates predicted spectroscopic characteristics (NMR, IR, MS) based on established principles and data from structurally analogous compounds. Furthermore, it outlines plausible experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar benzoxazole derivatives.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Boiling Point ~300-350 °C
LogP ~2.5-3.0
pKa (most basic) ~1-2
CAS Number 49559-34-4

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5d1HH-7
~ 7.0 - 7.2d1HH-4
~ 6.8 - 7.0dd1HH-6
~ 3.8s3H-OCH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 158 - 162C-2 (C-Cl)
~ 155 - 159C-5 (C-O)
~ 148 - 152C-3a
~ 140 - 144C-7a
~ 110 - 115C-7
~ 110 - 115C-6
~ 100 - 105C-4
~ 55 - 60-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1620 - 1580StrongC=N stretch (oxazole ring)
~ 1500 - 1450StrongAromatic C=C stretch
~ 1250 - 1200StrongAsymmetric C-O-C stretch (Ar-O-CH₃)
~ 1050 - 1000StrongSymmetric C-O-C stretch (Ar-O-CH₃)
~ 850 - 800StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
183/185High[M]⁺∙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
155/157Medium[M - CO]⁺∙
148Medium[M - Cl]⁺
120Medium[M - Cl - CO]⁺

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves the cyclization of 2-amino-4-methoxyphenol with a suitable one-carbon synthon followed by chlorination.

Step 1: Synthesis of 5-methoxybenzo[d]oxazol-2(3H)-one

  • To a stirred solution of 2-amino-4-methoxyphenol in a suitable solvent (e.g., toluene or dioxane), add a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chlorination to this compound

  • Treat the 5-methoxybenzo[d]oxazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically carried out in the presence of a base (e.g., N,N-dimethylaniline or triethylamine) and may require heating.

  • After the reaction is complete, quench the mixture by carefully pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a KBr pellet, a thin film on NaCl plates, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) to confirm the molecular weight and elemental composition.

Visualizations

The following diagrams, generated using the DOT language, illustrate a proposed synthetic workflow and a general workflow for the characterization of this compound.

G cluster_synthesis Proposed Synthesis Workflow start 2-Amino-4-methoxyphenol intermediate 5-methoxybenzo[d]oxazol-2(3H)-one start->intermediate Cyclization reagent1 Phosgene Equivalent (e.g., CDI) reagent1->intermediate product This compound intermediate->product Chlorination reagent2 Chlorinating Agent (e.g., POCl₃) reagent2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthesis of this compound.

G cluster_characterization Spectroscopic Characterization Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (HRMS) sample->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed through experimental analysis. The proposed synthetic protocol is based on established chemical principles and may require optimization.

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-methoxybenzo[d]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique structural and electronic properties allow for facile interaction with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. Within this class, 2-chloro-5-methoxybenzo[d]oxazole emerges as a particularly valuable synthetic intermediate. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities, while the methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability, and provide a handle for further structural modifications. This technical guide provides an in-depth exploration of the synthesis, key applications, and biological evaluation of derivatives of this compound, with a focus on its role in the development of targeted cancer therapies.

Synthesis of the Core Scaffold

The primary route to this compound involves the chlorination of the corresponding 5-methoxy-2-benzoxazolinone. This precursor can be synthesized from 2-amino-4-methoxyphenol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Methoxy-2-benzoxazolinone

A mixture of 2-amino-4-methoxyphenol and urea is heated, typically in a high-boiling solvent, to induce cyclization and formation of the benzoxazolinone ring.

  • Reagents: 2-amino-4-methoxyphenol, Urea, o-dichlorobenzene (solvent).

  • Procedure: A suspension of 2-amino-4-methoxyphenol (1 mole) and urea (1.05 moles) in o-dichlorobenzene is heated to 150-160°C under a nitrogen atmosphere for several hours. The reaction is monitored for the evolution of ammonia, indicating the progress of the reaction. Upon completion, the reaction mixture is cooled, and the precipitated 5-methoxy-2-benzoxazolinone is collected by filtration, washed with a suitable solvent, and dried.

Step 2: Chlorination of 5-Methoxy-2-benzoxazolinone

The synthesized 5-methoxy-2-benzoxazolinone is then reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to yield this compound.[1]

  • Reagents: 5-methoxy-2-benzoxazolinone, Phosphorus pentachloride (PCl₅), o-dichlorobenzene (solvent).

  • Procedure: Phosphorus pentachloride (3 to 5 molar equivalents) is heated in o-dichlorobenzene to approximately 150°C.[1] A suspension of 5-methoxy-2-benzoxazolinone (1 mole) in o-dichlorobenzene is then added portion-wise to the hot PCl₅ solution. The reaction is typically stirred at this temperature for a short period until completion. The reaction mixture is then cooled, and the product is isolated by careful quenching of the excess PCl₅, followed by extraction and purification, often by distillation or recrystallization.[1]

Applications in Medicinal Chemistry: Targeting Cancer Pathways

The this compound scaffold is a versatile building block for the synthesis of potent inhibitors of key cancer-related targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase 2 (PARP-2).

VEGFR-2 Inhibition: A Strategy to Combat Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2][3] Derivatives of 5-chlorobenzoxazole have demonstrated potent VEGFR-2 inhibitory activity, suggesting that the 5-methoxy analog would also serve as a promising scaffold.

VEGFR2_Signaling

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The following table summarizes the in vitro activity of representative 5-chlorobenzoxazole derivatives against VEGFR-2 and various cancer cell lines, which serves as a strong indicator for the potential of 5-methoxy substituted analogs.

Compound IDModification on BenzoxazoleTarget Cell LineIC₅₀ (µM)VEGFR-2 Inhibition (IC₅₀, nM)Reference
12l 5-Chloro, amide linker with 3-chlorophenylHepG210.5097.38[4]
12l 5-Chloro, amide linker with 3-chlorophenylMCF-715.2197.38[4]
14b 5-Chloro, terminal 2-methoxyphenylMCF-74.75-[5]
14b 5-Chloro, terminal 2-methoxyphenylHepG24.61-[5]
14i 5-Methyl, terminal 2,5-dimethoxyphenylHepG23.22-[5]
Sorafenib Reference DrugHepG23.3848.16[4][5]
Sorafenib Reference DrugMCF-77.2848.16[4][5]
PARP-2 Inhibition: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs).[6][7] In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs that convert to lethal double-strand breaks during replication, a concept known as synthetic lethality.[8] The 5-chloro-benzoxazole scaffold has been successfully incorporated into potent PARP-2 inhibitors.[6]

PARP2_Signaling

Caption: PARP-2 mediated DNA repair and the effect of inhibition.

The following table presents the in vitro activity of representative 5-chlorobenzoxazole derivatives against PARP-2 and breast cancer cell lines.

Compound IDModification on BenzoxazoleTarget Cell LineIC₅₀ (µM)PARP-2 Inhibition (IC₅₀, µM)Reference
11 5-Chloro, reversed amide linkerMDA-MB-2315.630.19[6][9]
11 5-Chloro, reversed amide linkerMCF-73.790.19[6][9]
12 5-Chloro, reversed amide linkerMDA-MB-2316.140.07[6][9]
12 5-Chloro, reversed amide linkerMCF-76.050.07[6][9]
27 5-Chloro, hybrid with 1,2,3-triazoleMDA-MB-23111.320.057[6][9]
27 5-Chloro, hybrid with 1,2,3-triazoleMCF-716.700.057[6][9]
Olaparib Reference Drug--0.02[9]

Key Experimental Protocols for Biological Evaluation

VEGFR-2 In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

  • Principle: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).[6]

  • Procedure:

    • Recombinant human VEGFR-2 is incubated with a suitable substrate (e.g., poly(Glu,Tyr)) and ATP in a kinase buffer.

    • Serial dilutions of the test compound (dissolved in DMSO) are added to the reaction wells.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • A reagent that stops the kinase reaction and detects the remaining ATP (e.g., ADP-Glo™) is added.

    • Luminescence is measured using a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

PARP-2 Enzyme Inhibition Assay

This assay measures the inhibition of PARP-2's enzymatic activity.

  • Principle: A fluorescence polarization (FP) based assay can be used to measure the formation of a complex between PARP-2 and a fluorescently labeled DNA probe. Inhibition of PARP-2 prevents its auto-ribosylation and subsequent dissociation from the DNA, resulting in a high FP signal.

  • Procedure:

    • Purified PARP-2 enzyme is incubated with a fluorescently labeled nicked DNA oligonucleotide in an assay buffer.

    • Serial dilutions of the test compound are added.

    • The reaction is initiated by the addition of NAD+.

    • The plate is incubated at room temperature to allow for the enzymatic reaction.

    • The fluorescence polarization is measured using a microplate reader.

    • The IC₅₀ value is determined from the dose-response curve of the FP signal versus inhibitor concentration.[10]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

  • Procedure:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.[11]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a gateway to a vast chemical space of novel derivatives. The demonstrated success of closely related 5-chlorobenzoxazole analogs as potent inhibitors of VEGFR-2 and PARP-2 strongly supports the potential of the 5-methoxy scaffold in the development of targeted anticancer therapies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this promising molecular core in the ongoing quest for more effective and selective cancer treatments.

References

A Technical Guide to the Synthesis and Applications of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, a heterocyclic aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[2][3] Substituted benzoxazoles are key pharmacophores in numerous clinically used drugs and are widely investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5] Furthermore, their fluorescent properties make them valuable as probes in biological imaging and as components in organic electronic devices.[1] This technical guide provides a comprehensive overview of the synthesis of substituted benzoxazoles, their diverse applications supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of Substituted Benzoxazoles

The synthesis of the benzoxazole core can be achieved through various methodologies, with the most common being the condensation of 2-aminophenols with carboxylic acids or their derivatives.[6][7] Modern synthetic strategies also employ a range of catalysts, including nanoparticles and green catalysts, to improve reaction efficiency and environmental friendliness.[8]

General Synthetic Routes

The primary methods for synthesizing 2-substituted benzoxazoles involve the cyclization of o-aminophenols with various reagents. Key approaches include:

  • Condensation with Carboxylic Acids and Aldehydes: This is a widely used method, often catalyzed by acids or other promoting agents.[6][7]

  • Catalytic Methods: A variety of catalysts, including metal-based catalysts and nanocatalysts, have been developed to facilitate the synthesis under milder conditions.[8]

  • Green Synthesis: Environmentally benign approaches, such as using water as a solvent or employing reusable catalysts, are gaining prominence.[8]

Below is a diagram illustrating a general synthetic workflow for preparing and evaluating substituted benzoxazoles.

G General Experimental Workflow for Benzoxazole Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological/Physical Evaluation start Starting Materials (o-aminophenol, aldehydes/acids) reaction Reaction & Cyclization (e.g., condensation, catalytic coupling) start->reaction workup Work-up & Purification (extraction, chromatography) reaction->workup product Substituted Benzoxazole workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp bio_assay Biological Assays (Anticancer, Antimicrobial, etc.) product->bio_assay photo_eval Photophysical Studies (UV-Vis, Fluorescence) product->photo_eval data_analysis Data Analysis (IC50, MIC, Quantum Yield) bio_assay->data_analysis photo_eval->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar G VEGFR-2 Signaling Pathway and Inhibition by Benzoxazoles cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activation PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation Benzoxazole Benzoxazole Inhibitor Benzoxazole->Dimerization Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Survival Cell Survival PKC->Survival AKT->Proliferation AKT->Migration AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis G Structure-Activity Relationship Logic for Anticancer Benzoxazoles cluster_core Benzoxazole Core cluster_substituents Substituents cluster_properties Molecular Properties cluster_activity Biological Activity core Benzoxazole Scaffold r1 Substituent at C2 core->r1 r2 Substituents on Benzene Ring core->r2 electronic Electronic Effects (electron-donating/withdrawing) r1->electronic steric Steric Factors (size, shape) r1->steric hydrophobicity Hydrophobicity r1->hydrophobicity r2->electronic r2->steric r2->hydrophobicity activity Anticancer Potency (e.g., lower IC50) electronic->activity steric->activity hydrophobicity->activity activity->r1 Feedback for Optimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methoxybenzo[d]oxazole, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route starting from the readily available 2-amino-4-methoxyphenol. The methodology involves an initial cyclization to form the benzoxazolone intermediate, followed by a chlorination step. Detailed experimental procedures, reagent specifications, and data presentation are included to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them attractive scaffolds in drug discovery. The 2-chloro-substituted benzoxazoles, in particular, serve as versatile building blocks for the introduction of various nucleophiles at the C2-position, enabling the synthesis of diverse compound libraries. This application note details a reliable and scalable two-step synthesis of this compound from 2-amino-4-methoxyphenol. The described protocol is optimized for yield and purity, providing a solid foundation for medicinal chemistry and process development applications.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxybenzo[d]oxazol-2(3H)-one

This procedure details the cyclization of 2-amino-4-methoxyphenol using triphosgene as a safe and effective carbonylating agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4-methoxyphenol≥98%e.g., Sigma-Aldrich
Triphosgene (Bis(trichloromethyl) carbonate)≥98%e.g., Sigma-Aldrich
Triethylamine (Et3N)≥99.5%, anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solution---
Saturated sodium bicarbonate solution------
Brine (Saturated NaCl solution)------
Anhydrous magnesium sulfate (MgSO4)------
Round-bottom flask------
Magnetic stirrer and stir bar------
Dropping funnel------
Ice bath------
Rotary evaporator------

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-4-methoxyphenol (10.0 g, 71.9 mmol) and triethylamine (25.0 mL, 179.8 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate beaker, carefully dissolve triphosgene (8.5 g, 28.8 mmol) in anhydrous dichloromethane (50 mL). Caution: Triphosgene is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 5-methoxybenzo[d]oxazol-2(3H)-one as a solid.

Expected Yield and Characterization:

ParameterValue
Yield 85-95%
Appearance Off-white to light brown solid
Melting Point 145-148 °C
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec [M+H]⁺ calculated: 166.0499; found: 166.0502
Step 2: Synthesis of this compound

This protocol describes the chlorination of the benzoxazolone intermediate using phosphorus pentachloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Methoxybenzo[d]oxazol-2(3H)-oneFrom Step 1---
Phosphorus pentachloride (PCl₅)≥98%e.g., Sigma-Aldrich
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Round-bottom flask------
Magnetic stirrer and stir bar------
Reflux condenser------
Heating mantle------
Rotary evaporator------
Saturated sodium bicarbonate solution------
Brine (Saturated NaCl solution)------
Anhydrous sodium sulfate (Na₂SO₄)------

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methoxybenzo[d]oxazol-2(3H)-one (5.0 g, 30.3 mmol) in anhydrous toluene (50 mL).

  • Carefully add phosphorus pentachloride (7.6 g, 36.4 mmol) to the suspension in one portion. Caution: Phosphorus pentachloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Stir the mixture vigorously for 30 minutes to hydrolyze any remaining PCl₅.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound as a solid.

Expected Yield and Characterization:

ParameterValue
Yield 70-85%
Appearance White to pale yellow solid
Melting Point 78-81 °C
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec [M+H]⁺ calculated: 184.0160; found: 184.0163

Workflow and Pathway Diagrams

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Dissolve 2-amino-4-methoxyphenol and Et3N in DCM B Cool to 0 °C A->B D Slowly add Triphosgene solution B->D C Prepare Triphosgene solution in DCM C->D E Warm to RT and stir D->E F Work-up and Purification E->F G 5-Methoxybenzo[d]oxazol-2(3H)-one F->G H Suspend Intermediate in Toluene G->H Intermediate Transfer I Add PCl5 H->I J Reflux I->J K Work-up and Purification J->K L This compound K->L

Caption: Experimental workflow for the two-step synthesis.

Caption: Chemical reaction pathway with reagents and conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 - Incomplete reaction- Loss during work-up- Ensure anhydrous conditions.- Monitor reaction closely by TLC.- Perform extractions carefully and ensure complete phase separation.
Formation of by-products in Step 1 - Impure starting materials- Incorrect stoichiometry- Use high-purity 2-amino-4-methoxyphenol.- Accurately measure the amount of triphosgene.
Low yield in Step 2 - Incomplete reaction- Hydrolysis of the product- Ensure reflux temperature is maintained.- Minimize exposure of the crude product to water during work-up.
Product is an oil, not a solid - Presence of impurities or residual solvent- Ensure complete removal of solvent under high vacuum.- Purify by column chromatography.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.

Safety Precautions

  • Triphosgene: Highly toxic and corrosive. It can release phosgene gas upon heating or in the presence of nucleophiles. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Phosphorus pentachloride: Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.

  • Dichloromethane and Toluene: Volatile and flammable organic solvents. Work in a well-ventilated area and away from ignition sources.

  • Hydrochloric acid and Triethylamine: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Cyclization of N-(Substituted) Anilides to Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent reaction conditions for the synthesis of benzoxazoles through the cyclization of N-(substituted) anilide precursors. This document details key methodologies, including base-mediated intramolecular nucleophilic aromatic substitution (SNAr), and transition metal-catalyzed reactions. The information is intended to guide researchers in selecting appropriate synthetic routes and optimizing reaction conditions for the preparation of diverse benzoxazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science.

Method 1: N-Deprotonation–O-SNAr Cyclization

This method is a robust, metal-free approach for the synthesis of benzoxazoles from N-(2-fluoroaryl) anilides bearing electron-withdrawing groups. The reaction proceeds via deprotonation of the amide nitrogen, followed by an intramolecular O-arylation through a nucleophilic aromatic substitution mechanism.

Data Presentation

Table 1: Reaction Conditions for the N-Deprotonation–O-SNAr Cyclization of N-(2-Fluoro-5-substituted-phenyl)benzamides. [1]

EntryR1R2Activating Group (C5)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhHNO2K2CO3DMF90195
24-MeO-PhHNO2K2CO3DMF90196
34-Cl-PhHNO2K2CO3DMF90194
4PhHCNK2CO3DMF115192
5PhHCO2MeK2CO3DMF120288
6PhHCF3K2CO3DMF130385
7MeHNO2K2CO3DMF90475
8MeHCNK2CO3DMF115668

Table 2: Reaction Conditions for the N-Deprotonation–O-SNAr Cyclization of N-(2-Fluorophenyl)benzamide. [2]

EntryR1R2BaseSolventTemp. (°C)Time (h)Yield (%)
1PhHK2CO3DMF1302493
Experimental Protocol: General Procedure for N-Deprotonation–O-SNAr Cyclization[1][2]
  • To a dry reaction vial containing a magnetic stir bar, add the N-(2-fluoro-5-substituted-phenyl)anilide (1.0 equiv., e.g., 100 mg).

  • Add anhydrous potassium carbonate (K2CO3, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 4 mL).

  • Seal the vial and heat the reaction mixture with vigorous stirring to the temperature indicated in Table 1 (e.g., 90-130 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired benzoxazole.

Signaling Pathways, Experimental Workflows, or Logical Relationships

G cluster_mechanism Reaction Mechanism: N-Deprotonation–O-SNAr Cyclization Anilide N-(2-Fluoroaryl)anilide AmideAnion Delocalized Amide Anion Anilide->AmideAnion Deprotonation (Base) Meisenheimer Meisenheimer Complex AmideAnion->Meisenheimer Intramolecular Cyclization (5-exo-trig) Benzoxazole Benzoxazole Meisenheimer->Benzoxazole Fluoride Elimination

Caption: Mechanism of N-Deprotonation–O-SNAr Cyclization.

Method 2: Copper-Catalyzed Intramolecular O-Arylation

Copper-catalyzed methods are versatile for the synthesis of benzoxazoles from N-(2-haloaryl)anilides, and they do not necessarily require strong electron-withdrawing groups for activation. Various copper sources, ligands, and bases can be employed.

Data Presentation

Table 3: Copper-Catalyzed Cyclization of N-(2-halophenyl)benzamides.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1N-(2-iodophenyl)benzamideCuI (7.8)TMHD (15)Cs2CO3 (3.12)TolueneReflux7-[3]
2N-(2-bromophenyl)benzamideCuO nanoparticles (5)NoneK3PO4 (2)DMSO1202492[4]
3N-(2-chlorophenyl)benzamideCuI (10)1,10-phenanthroline (20)Cs2CO3 (2)DMF1102485[4]
4N-(2-iodophenyl)benzamideCu(OAc)2 (10)NoneK2CO3 (2)Toluene1101288[5]

TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione

Experimental Protocol: General Procedure for Copper-Catalyzed Cyclization[3]
  • To a dry Schlenk tube, add the N-(2-haloanilide) (1.0 equiv.), copper(I) iodide (CuI, 0.078 equiv.), 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD, 0.15 equiv.), and cesium carbonate (Cs2CO3, 3.12 equiv.).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired benzoxazole.

Signaling Pathways, Experimental Workflows, or Logical Relationships

G cluster_workflow General Experimental Workflow for Benzoxazole Synthesis Start Start Setup Reaction Setup: Anilide, Catalyst, Ligand, Base, Solvent Start->Setup Reaction Heating under Inert Atmosphere Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Benzoxazole Purification->Product

Caption: A typical experimental workflow for benzoxazole synthesis.

Method 3: Palladium-Catalyzed C-H Activation/Annulation

Palladium-catalyzed C-H activation represents a modern and efficient strategy for the synthesis of benzoxazole and related heterocycles. These methods often involve the use of a directing group to achieve regioselectivity. While direct cyclization of simple anilides to benzoxazoles via this method is still an evolving area, related transformations showcase the potential of this approach. For instance, palladium-catalyzed C-H activation of N-phenoxyacetamides with aldehydes can lead to benzisoxazoles, a related heterocyclic system.[4]

Data Presentation

Due to the diverse and highly specific nature of palladium-catalyzed C-H activation reactions for the synthesis of various oxazole-containing heterocycles, a generalized data table is not provided. Researchers are encouraged to consult the primary literature for specific substrate scopes and optimized conditions.

Experimental Protocol: Conceptual Approach

A general protocol would involve the N-substituted anilide, a palladium catalyst (e.g., Pd(OAc)2), often a ligand, an oxidant, and additives in a suitable solvent, heated for a specified time. The optimization of each of these components is crucial for the success of the reaction.

Signaling Pathways, Experimental Workflows, or Logical Relationships

G cluster_decision Decision Tree for Method Selection Substrate Anilide Substrate EWG Electron-withdrawing group at C5 of 2-fluoroaryl ring? Substrate->EWG Halo 2-Haloaryl anilide? EWG->Halo No SNAr N-Deprotonation–O-SNAr EWG->SNAr Yes Copper Copper-Catalyzed Intramolecular O-Arylation Halo->Copper Yes Palladium Consider Palladium-Catalyzed C-H Activation (Advanced) Halo->Palladium No Other Explore Other Methods Palladium->Other

Caption: A decision guide for selecting a synthetic method.

References

Application Note and Protocol for the Purification of 2-Chloro-5-methoxybenzo[d]oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Chloro-5-methoxybenzo[d]oxazole using silica gel column chromatography. This method is designed to separate the target compound from impurities that may be present after its synthesis.

Physicochemical Properties Summary

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₈H₆ClNO₂Used for calculating molar amounts and assessing purity by mass spectrometry.
Molecular Weight 183.59 g/mol Essential for characterization and yield calculations.
Polarity Moderately polarSuggests that a silica gel stationary phase and a mobile phase of intermediate polarity (e.g., a hexane/ethyl acetate mixture) will be effective for separation.
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Important for sample preparation before loading onto the chromatography column.
Stability Oxazole rings can be sensitive to strong acids and bases, and some are light-sensitive.Care should be taken to avoid harsh conditions during purification and storage.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound via flash column chromatography.[1] The specific conditions, particularly the mobile phase composition, may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other polar solvent like diethyl ether or dichloromethane)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Determination of the Optimal Mobile Phase using Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

    • The ideal mobile phase composition should provide a good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Preparation of the Chromatography Column (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring that no air bubbles are trapped within the stationary phase.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface of the silica.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column by adding the mobile phase to the top of the column and applying gentle positive pressure (if using flash chromatography).

    • Collect the eluent in fractions using test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.

  • Product Isolation:

    • Identify the fractions containing the pure this compound based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.[2]

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification TLC 1. TLC Analysis for Mobile Phase Optimization Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Dry or Wet Loading) Column_Prep->Sample_Prep Elution 4. Elution with Optimized Mobile Phase Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Monitoring 6. TLC Monitoring of Fractions Collection->Monitoring Isolation 7. Combine Pure Fractions & Solvent Evaporation Monitoring->Isolation Analysis 8. Purity Analysis (HPLC, LC-MS, NMR) Isolation->Analysis Final_Product Purified 2-Chloro-5- methoxybenzo[d]oxazole Analysis->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-methoxybenzo[d]oxazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of 2-aryl-5-methoxybenzo[d]oxazoles, which are valuable scaffolds in medicinal chemistry and materials science. While direct literature precedents for the Suzuki coupling of this specific substrate are limited, the following protocols are based on established methods for structurally similar and electronically demanding chloro-heterocycles.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this case, this compound acts as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C2 position of the benzoxazole core.

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond of the benzoxazole, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the 2-aryl-5-methoxybenzo[d]oxazole product and regenerate the active palladium(0) catalyst.[1]

Key Considerations for Successful Coupling

The coupling of this compound presents challenges typical for electron-rich chloro-heterocycles. The chlorine atom at the 2-position is less reactive than corresponding bromides or iodides, necessitating more active catalytic systems to facilitate the initial oxidative addition step. Key factors to consider for successful coupling include:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition of aryl chlorides. Ligands such as SPhos, XPhos, and RuPhos have shown efficacy in similar systems.[2] Pre-catalysts, where the active Pd(0) species is readily generated, can also be advantageous.

  • Base Selection: A suitable base is crucial for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent must solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in combination with water, are typically used. The presence of water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.

Experimental Protocols

The following are proposed experimental protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on successful couplings of other challenging chloro-heterocycles and should be considered as a starting point for optimization.

Protocol 1: General Procedure using a Buchwald-type Ligand (SPhos)

This protocol is adapted from established methods for the coupling of electron-rich aryl chlorides.

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound Reaction Reaction This compound->Reaction Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Arylboronic_acid->Reaction Catalyst Pd(OAc)₂ / SPhos Catalyst->Reaction Catalyst Base K₃PO₄ Base->Reaction Base Solvent Dioxane / H₂O Solvent->Reaction Solvent, Heat Product 2-Aryl-5-methoxybenzo[d]oxazole Reaction->Product

Figure 1. General scheme for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv.)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxybenzo[d]oxazole.

Protocol 2: General Procedure using a Palladium Pre-catalyst

This protocol utilizes a pre-formed palladium catalyst which can sometimes offer improved reactivity and reproducibility.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂ in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Data Presentation

Table 1: Representative Conditions and Yields for Suzuki Coupling of Chloro-heterocycles

EntryChloro-heterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001580
26-ChloroindolePhenylboronic acidP1 Pre-catalyst (1-1.5)-K₃PO₄ (2)Dioxane/H₂O605-897
32-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001875
44-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 2KF (3)Dioxane110-73

P1 Pre-catalyst: A Buchwald-type palladium pre-catalyst. Ligand 2: A specific phosphine oxide ligand.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(L)₂-X B->C D Transmetalation C->D R-B(OH)₃⁻ E Ar-Pd(II)(L)₂-R D->E F Reductive Elimination E->F F->A regenerates catalyst G Ar-R (Coupled Product) F->G Reactant1 Ar-X (2-Chloro-5-methoxy- benzo[d]oxazole) Reactant1->B Reactant2 R-B(OH)₂ (Arylboronic Acid) Reactant2->D Base Base (e.g., K₃PO₄) Base->D Workflow Experimental Workflow start Start prep Prepare Reactants and Reagents (this compound, Arylboronic acid, Catalyst, Base) start->prep setup Assemble Reaction in Vial under Inert Atmosphere prep->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

References

Application Notes and Protocols for Developing Anticancer Agents from 2-Chloro-5-methoxybenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the development of novel anticancer agents derived from 2-Chloro-5-methoxybenzo[d]oxazole. The information is curated from recent scientific literature and is intended to facilitate research and development in this promising area of medicinal chemistry.

Application Notes

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The this compound scaffold, with its specific substitution pattern, offers a versatile starting point for the synthesis of novel therapeutic agents. While direct studies on derivatives of this compound are limited in the public domain, extensive research on structurally related 5-chlorobenzoxazole and other benzoxazole derivatives provides a strong rationale for their investigation as anticancer drug candidates.

The primary mechanisms of action for the anticancer effects of these derivatives are believed to involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade and the induction of apoptosis (programmed cell death).[4][5][6]

Mechanism of Action: VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, suggesting that compounds derived from this compound could also exhibit this activity.[4][5]

Mechanism of Action: Induction of Apoptosis

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Benzoxazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity (IC50 values) of various benzoxazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, highlights the potential of this chemical class and can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: IC50 Values of 5-Chlorobenzoxazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
14b MCF-7 (Breast)4.75 ± 0.21[4]
HepG2 (Liver)4.61 ± 0.34[4]
14k MCF-7 (Breast)7.75 ± 0.24[4]
HepG2 (Liver)11.42 ± 0.93[4]
14n MCF-7 (Breast)7.098 ± 0.5[4]
HepG2 (Liver)9.93 ± 0.85[4]

Table 2: IC50 Values of Other Benzoxazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
14a HepG2 (Liver)3.95 ± 0.18[4]
MCF-7 (Breast)4.054 ± 0.17[4]
14g MCF-7 (Breast)5.8 ± 0.22[4]
HepG2 (Liver)10.73 ± 0.83[4]
14i HepG2 (Liver)3.22 ± 0.13[4]
MCF-7 (Breast)6.94 ± 0.22[4]
12l HepG2 (Liver)10.50[5]
MCF-7 (Breast)15.21[5]
13 MDA-MB-231 (Breast)7.52[8]
14 MDA-MB-231 (Breast)10.78[8]

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and evaluation of benzoxazole derivatives. These should be adapted and optimized for specific derivatives of this compound.

Protocol 1: General Synthesis of 2-Substituted-5-methoxybenzo[d]oxazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-substituted benzoxazole derivatives, which can be further modified.

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, benzylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3))

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add the desired amine (1.2 equivalents) and a base (2 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 2-substituted-5-methoxybenzo[d]oxazole derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of the compounds against VEGFR-2 kinase.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized benzoxazole derivatives

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, kinase buffer, and the test compound at various concentrations in a 96-well plate.

  • Initiate the kinase reaction by adding ATP and the substrate peptide.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Apoptosis Analysis by Flow Cytometry using Annexin V/PI Staining

This protocol details the detection and quantification of apoptosis in cancer cells treated with the synthesized compounds.[9]

Materials:

  • Human cancer cell lines

  • Synthesized benzoxazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Mandatory Visualizations

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Benzoxazole 2-Chloro-5-methoxy- benzo[d]oxazole Derivative Benzoxazole->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

G Induction of Apoptosis by Benzoxazole Derivatives Benzoxazole 2-Chloro-5-methoxy- benzo[d]oxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by a benzoxazole derivative.

G Experimental Workflow for Anticancer Agent Development Start Start: 2-Chloro-5-methoxy- benzo[d]oxazole Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (TLC, Column, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity ActiveHits Identification of Active Compounds Cytotoxicity->ActiveHits Mechanism Mechanism of Action Studies ActiveHits->Mechanism VEGFR2 VEGFR-2 Kinase Inhibition Assay Mechanism->VEGFR2 ApoptosisAssay Apoptosis Assay (Flow Cytometry) Mechanism->ApoptosisAssay Lead Lead Compound Optimization VEGFR2->Lead ApoptosisAssay->Lead InVivo In Vivo Animal Studies (Future Step) Lead->InVivo

Caption: Workflow for the development of anticancer agents from the lead compound.

References

Application Notes and Protocols for Screening 2-Chloro-5-methoxybenzo[d]oxazole for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fused benzene and oxazole rings provide a stable scaffold that can be readily functionalized to modulate its therapeutic effects. This document provides detailed application notes and experimental protocols for the comprehensive screening of a specific derivative, 2-Chloro-5-methoxybenzo[d]oxazole, for its potential antimicrobial activity. The protocols outlined herein cover the determination of minimum inhibitory concentration (MIC), qualitative susceptibility testing, and evaluation of cytotoxicity against mammalian cell lines, which is a critical step in the early stages of antimicrobial drug discovery.[4][5]

While specific antimicrobial data for this compound is not extensively available in public literature, this guide utilizes data from structurally similar benzoxazole analogs to provide a relevant comparative context for researchers.

Data Presentation: Antimicrobial Activity of Structurally Related Benzoxazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against a range of bacterial and fungal pathogens, as reported in the scientific literature. This data serves as a benchmark for the expected activity of this compound and other novel derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Bacteria (µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole----[2]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4A)Good Activity-Good Activity-[6]
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P4B)Good Activity-Good Activity-[6]
Benzoxazole Derivative II50-200200[5]
Benzoxazole Derivative III25-200200[5]
Ciprofloxacin (Standard)0.25 - 1.00.12 - 0.50.015 - 0.120.25 - 1.0[7]

Note: "-" indicates data not available. "Good Activity" was reported but specific MIC values were not provided in the source.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzoxazole Derivatives against Fungi (µg/mL)

Compound/AnalogCandida albicansAspergillus nigerReference
5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B)Good Activity-[6]
Benzoxazole Derivative 4cGood Activity-[7]
Fluconazole (Standard)0.25 - 2.0>64[7]

Note: "-" indicates data not available. "Good Activity" was reported but specific MIC values were not provided in the source.

Proposed Mechanism of Action: DNA Gyrase Inhibition

A potential mechanism of action for the antibacterial effects of some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8] By binding to the active site of this enzyme, the compound can prevent the supercoiling and uncoiling of DNA, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_compound Mechanism of Action Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase Binds to Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death Replication->Cell_Death Leads to survival (if uninterrupted) Benzoxazole This compound Inhibition Inhibition Benzoxazole->Inhibition Inhibition->DNA_Gyrase Blocks Inhibition->Cell_Death Leads to

Proposed DNA Gyrase Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening of a novel compound like this compound for antimicrobial activity and cytotoxicity.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis (this compound) primary_screening Primary Antimicrobial Screening (Disk Diffusion Assay) start->primary_screening mic_determination Quantitative Analysis (Broth Microdilution for MIC) primary_screening->mic_determination Active? cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) mic_determination->cytotoxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis conclusion Conclusion: Potency & Safety Profile data_analysis->conclusion

Workflow for Antimicrobial and Cytotoxicity Screening.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative (growth) control (broth + inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Prepare Inoculum:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 will be 100 µL.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9] This can be observed by the naked eye or with a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of the susceptibility of a microorganism to the test compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare Inoculum:

    • Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Disks:

    • Impregnate sterile paper disks with a known concentration of the this compound solution.

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[11]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition:

    • Measure the diameter of the zones of complete growth inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.[4]

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]

Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.[13]

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

References

Application Notes and Protocols: Investigating 2-Chloro-5-methoxybenzo[d]oxazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive set of application notes and protocols to guide the investigation of 2-Chloro-5-methoxybenzo[d]oxazole, a benzoxazole derivative, as a potential kinase inhibitor. While the benzoxazole scaffold is present in various pharmacologically active agents, the specific kinase inhibitory profile of this compound is an area for active investigation. For instance, derivatives of 5-chlorobenzoxazole have shown potential as inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer[1]. Furthermore, the presence of a methoxy group has been associated with enhanced kinase-inhibiting properties in related benzothiazole structures[2].

These protocols will outline a systematic approach to characterize the in vitro and cellular activity of this compound, from initial screening in biochemical assays to validation in cell-based models.

Data Presentation: Hypothetical Inhibitory Profile

To effectively evaluate a novel compound, it is crucial to quantify its inhibitory activity against a panel of kinases and its effect on cell viability. The following tables provide a template for summarizing such hypothetical quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay Type
Kinase A[Insert Value]TR-FRET
Kinase B[Insert Value]Radioactive (³²P-ATP)
Kinase C[Insert Value]Luminescence
Kinase D[Insert Value]Fluorescence Polarization

Table 2: Cellular Activity of this compound in Cancer Cell Line X

AssayEndpointEC50 (µM)
Cell Viability (MTT)Metabolic Activity[Insert Value]
Target Phosphorylationp-Substrate Levels[Insert Value]
ApoptosisCaspase 3/7 Activity[Insert Value]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. The choice of detection method (e.g., radiometric, fluorescence, luminescence) will depend on the specific kinase and available reagents[3]. A classic approach involves tracking the transfer of a radiolabeled phosphate from ATP to a substrate[3].

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (protein or peptide)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled, depending on the assay format)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, specific antibodies, luminescence reagents)

  • Plate reader (scintillation counter, spectrophotometer, or luminometer)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • In each well of the assay plate, add the kinase, substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA, SDS-containing buffer).

  • Detect the amount of phosphorylated substrate using the chosen method. For radiometric assays, this may involve separating the phosphorylated substrate from the unreacted [γ-³²P]ATP followed by scintillation counting[4].

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product[5].

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7][8]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC50 value.

Western Blotting for Target Kinase Phosphorylation

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates within cells, providing evidence of target engagement and pathway inhibition.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10]

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Seed cells and treat with this compound at various concentrations for a specified time.

  • If applicable, stimulate the cells with a growth factor or other agent to induce kinase pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-antibodies, 5% BSA in TBST is often recommended to reduce background.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[10]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like β-actin.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays compound This compound kinase_assay In Vitro Kinase Assay compound->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_viability Cell Viability Assay (MTT) ic50->cell_viability Proceed if potent ec50 Determine EC50 cell_viability->ec50 western_blot Western Blotting ec50->western_blot Confirm cellular activity target_engagement Assess Target Phosphorylation western_blot->target_engagement signaling_pathway inhibitor This compound kinase Target Kinase inhibitor->kinase Inhibits receptor Receptor Tyrosine Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates (p-Substrate) response Cellular Response (Proliferation, Survival) substrate->response mtt_assay_logic cluster_cells In the Well cluster_reagents Assay Steps live_cells Viable Cells mtt Add MTT (Yellow, Soluble) formazan Formation of Formazan (Purple, Insoluble) live_cells->formazan Mitochondrial Reductases dead_cells Non-Viable Cells mtt->dead_cells No Conversion mtt->formazan solubilize Add Solubilizer formazan->solubilize measurement Measure Absorbance (OD 570nm) solubilize->measurement

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Chloro-5-methoxybenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 2-Chloro-5-methoxybenzo[d]oxazole derivatives, a class of compounds with potential as anticancer agents. The protocols detailed below are standard methods for determining cell viability and investigating the mechanisms of cell death induced by these compounds.

Introduction to Benzoxazole Derivatives and Cancer Research

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Several studies have highlighted their potential as anticancer agents, with various derivatives demonstrating cytotoxic effects against a range of human cancer cell lines. The this compound scaffold serves as a key pharmacophore for the development of novel therapeutic agents. The cytotoxic activity of these compounds is often evaluated by their ability to inhibit cancer cell proliferation and induce apoptosis.

Key In Vitro Cytotoxicity Assays

The following are standard and reliable assays for evaluating the cytotoxic and apoptotic effects of this compound derivatives on cancer cell lines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Annexin V-FITC/PI Assay for Apoptosis Detection

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[4][5][6] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify apoptotic cells.[4][5] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[4][5]

Data Presentation: Cytotoxicity of Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzoxazole derivatives against different human cancer cell lines as reported in the literature. It is important to note that these are examples from a broad class of benzoxazole derivatives and not specifically this compound derivatives, for which specific public data is limited.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12d HepG2 (Liver)23.61[7]
Compound 12d MCF-7 (Breast)44.09[7]
Compound 12f HepG2 (Liver)36.96[7]
Compound 12f MCF-7 (Breast)22.54[7]
Compound 12i HepG2 (Liver)27.30[7]
Compound 12i MCF-7 (Breast)27.99[7]
Compound 12k HepG2 (Liver)28.36[7]
Compound 13a HepG2 (Liver)25.47[7]
Compound 13a MCF-7 (Breast)32.47[7]
Compound 14a HepG2 (Liver)3.95[8]
Compound 14a MCF-7 (Breast)4.054[8]
Compound 3b MCF-7 (Breast)12 µg/mL[9]
Compound 3c MCF-7 (Breast)4 µg/mL[9]
Compound 3e HepG2 (Liver)17.9 µg/mL[9]

Experimental Protocols

Protocol for MTT Cytotoxicity Assay

This protocol is a general guideline for performing an MTT assay in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[3][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate for 24/48/72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Data Analysis (IC50) read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow

Protocol for Annexin V-FITC/PI Apoptosis Assay

This protocol provides a general procedure for staining cells with Annexin V-FITC and PI for flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • This compound derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12][13]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the desired concentrations of the this compound derivatives for the appropriate time.

    • Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.[6]

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.[6]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within one hour of staining.[4]

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest cells (adherent & floating) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC & Propidium Iodide resuspend_cells->stain_cells incubate Incubate 15 min in the dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Annexin V-FITC/PI Apoptosis Assay Workflow

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively detailed, related benzoxazole compounds have been shown to induce apoptosis and inhibit key cancer-related pathways. Some benzoxazole derivatives have been found to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7][8] Inhibition of VEGFR-2 can lead to the suppression of tumor growth and metastasis. Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis through the activation of caspases.[8]

Signaling_Pathway compound Benzoxazole Derivative receptor VEGFR-2 compound->receptor Inhibition caspases Caspase Activation compound->caspases Induction pi3k PI3K/Akt Pathway receptor->pi3k Activation ras Ras/Raf/MEK/ERK Pathway receptor->ras Activation angiogenesis Angiogenesis receptor->angiogenesis proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis caspases->apoptosis

Potential Signaling Pathway Inhibition

Conclusion

The in vitro cytotoxicity assays described provide a robust framework for the initial screening and mechanistic evaluation of this compound derivatives as potential anticancer agents. Consistent and reproducible data generated from these protocols are crucial for the preclinical development of novel therapeutic compounds.

References

Application Note: A Robust RP-HPLC Method for the Analysis of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methoxybenzo[d]oxazole is a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science research. As with any novel compound intended for these fields, a reliable and robust analytical method for its quantification and purity assessment is crucial. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the accurate analysis of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.

Analytical Method

A reversed-phase HPLC method with UV detection was developed. The chromatographic conditions were optimized to achieve good peak shape, resolution, and a reasonable run time. A C18 column is a common choice for the separation of benzoxazole and related derivatives.[1][2][3] The mobile phase, consisting of a mixture of acetonitrile and water, is a standard practice in reversed-phase chromatography for compounds of moderate polarity.[4][5]

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm
Column Temperature 30 °C
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Specificity No interference from blank

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA), analytical grade

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration of approximately 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Method Development Workflow

The logical progression for developing the analytical HPLC method is outlined below. This workflow ensures a systematic approach to achieving a robust and reliable method.

MethodDevelopmentWorkflow start Define Analytical Target Profile lit_review Literature Review for Similar Compounds start->lit_review initial_conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions scouting_runs Perform Scouting Runs (Isocratic & Gradient) initial_conditions->scouting_runs optimization Optimize Method Parameters (Mobile Phase Composition, pH, Temperature) scouting_runs->optimization system_suitability Establish System Suitability Criteria (Resolution, Tailing Factor, Plate Count) optimization->system_suitability validation Method Validation (Linearity, Accuracy, Precision, Specificity) system_suitability->validation final_method Finalized Analytical Method validation->final_method

Caption: A logical workflow for the development of an analytical HPLC method.

Signaling Pathway of Method Development Logic

The decision-making process during method development follows a logical pathway to ensure all critical parameters are evaluated for optimal separation and quantification.

MethodDevelopmentLogic start Start Method Development column_selection Column Selection C18 for hydrophobic compounds start->column_selection mobile_phase Mobile Phase Selection Acetonitrile/Water for good UV transparency column_selection->mobile_phase detection Detector Wavelength Scan for UV λmax mobile_phase->detection optimization_check Is Peak Shape & Resolution Adequate? detection->optimization_check adjust_mobile_phase Adjust Organic % or Add Modifier (TFA) optimization_check->adjust_mobile_phase No validation_step Proceed to Validation optimization_check->validation_step Yes adjust_mobile_phase->optimization_check

Caption: Decision pathway for HPLC method optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-methoxybenzo[d]oxazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Route A: From 2-amino-4-methoxyphenol: This is a two-step process. First, 2-amino-4-methoxyphenol is cyclized to form the intermediate 5-methoxybenzoxazolin-2-one. This is typically achieved by reacting it with a phosgene equivalent such as triphosgene. The second step involves the chlorination of the intermediate to yield the final product.

  • Route B: From 2-mercapto-5-methoxybenzoxazole: This route involves the direct chlorination of 2-mercapto-5-methoxybenzoxazole. This method can be efficient if the starting mercapto-derivative is readily available.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can observe the disappearance of the starting materials and the appearance of the product spot, which will have a different Rf value.

Q3: What are the best practices for purifying the final product?

A3: The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent is often the preferred method.

  • Column Chromatography: For mixtures containing multiple impurities, flash column chromatography using silica gel is highly effective. A gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation.[1][2]

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of 5-methoxybenzoxazolin-2-one (Intermediate in Route A)
Possible Cause Suggested Solution
Incomplete reaction of 2-amino-4-methoxyphenol.Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
Suboptimal reaction conditions for cyclization.Optimize the amount of the cyclizing agent (e.g., triphosgene) and the base used. The reaction temperature may also need to be adjusted.
Degradation of the starting material or product.2-amino-4-methoxyphenol can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Loss of product during work-up.Carefully perform the extraction and washing steps to minimize product loss. Ensure the pH is optimized for extraction if applicable.
Problem 2: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient chlorination of 5-methoxybenzoxazolin-2-one.The choice of chlorinating agent is crucial. Phosphorus pentachloride is a known reagent for this transformation.[3] Ensure it is used in a sufficient molar excess.
Side reactions during chlorination.The electron-donating methoxy group could potentially activate the benzene ring towards electrophilic chlorination, leading to undesired side products. It is important to control the reaction conditions, such as temperature, to minimize these side reactions.
Harsh reaction conditions leading to product degradation.Avoid excessively high temperatures or prolonged reaction times, which can lead to the decomposition of the benzoxazole ring.
Loss of product during purification.Optimize the purification method. If using column chromatography, ensure the chosen solvent system provides good separation. For recrystallization, select a solvent that provides good recovery.[2]
Problem 3: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted starting materials.Monitor the reaction by TLC to ensure all starting material is consumed. If necessary, adjust the stoichiometry of the reactants or prolong the reaction time.
Formation of side products.Re-evaluate the reaction conditions to minimize side product formation. Purification by column chromatography is often effective in removing persistent impurities.[2]
Co-elution of impurities during column chromatography.If impurities have a similar polarity to the product, try a different solvent system for elution.[2]
Product degradation on silica gel.The benzoxazole ring can be sensitive to the acidic nature of silica gel. To mitigate this, deactivated silica gel (treated with a base like triethylamine) can be used.[2]

Experimental Protocols

Synthesis of 5-methoxybenzoxazolin-2-one (Intermediate for Route A)

This is a general procedure and may require optimization.

  • In a reaction vessel, dissolve 2-amino-4-methoxyphenol in a suitable solvent such as 1,2-dichloroethane.

  • Add a base, for example, triethylamine.

  • Slowly add a solution of triphosgene in the same solvent to the reaction mixture.

  • The reaction can be refluxed and monitored by TLC until completion.

  • After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Synthesis of this compound from 5-methoxybenzoxazolin-2-one (Step 2 of Route A)

This protocol is adapted from a general method for the chlorination of benzoxazolinones and may require optimization.[3]

  • In an inert solvent, such as o-dichlorobenzene, heat a molar excess of phosphorus pentachloride to a temperature between 140°C and 170°C.

  • Introduce the 5-methoxybenzoxazolin-2-one to the hot solution in portions or continuously.

  • Maintain the reaction at this temperature until completion, as monitored by TLC or GC.

  • After the reaction is complete, the mixture is cooled.

  • The product is isolated by fractional distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Chlorobenzoxazoles

ParameterRoute A (from Benzoxazolinone)Route B (from 2-Mercaptobenzoxazole)
Starting Material 5-methoxybenzoxazolin-2-one2-mercapto-5-methoxybenzoxazole
Key Reagent Phosphorus pentachloride[3]Chlorine[4]
Typical Yield Good (e.g., up to 75% for a related compound)[3]High (e.g., up to 91% for a related compound)[4]
Number of Steps Two (if starting from 2-amino-4-methoxyphenol)One
Potential Issues Handling of phosphorus pentachloride, potential for side reactions.Handling of chlorine gas, potential for ring chlorination.[4]

Visualizations

Synthesis_Workflow cluster_RouteA Route A cluster_RouteB Route B A1 2-amino-4-methoxyphenol A2 Cyclization (e.g., Triphosgene) A1->A2 A3 5-methoxybenzoxazolin-2-one A2->A3 A4 Chlorination (e.g., PCl5) A3->A4 A5 This compound A4->A5 B1 2-mercapto-5-methoxybenzoxazole B2 Chlorination (e.g., Cl2) B1->B2 B3 This compound B2->B3

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes check_workup Review Work-up & Purification incomplete->check_workup No optimize_conditions->check_reaction purification_issue Purification Inefficient check_workup->purification_issue optimize_purification Optimize Purification Method (Solvent, Technique) purification_issue->optimize_purification Yes side_reactions Suspect Side Reactions purification_issue->side_reactions No end Improved Yield and Purity optimize_purification->end modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes side_reactions->end No modify_conditions->check_reaction

References

side reactions in the synthesis of 2-chlorobenzoxazoles from 2-aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobenzoxazoles from 2-aminophenols.

Troubleshooting Guide

Problem 1: Low Yield of 2-Chlorobenzoxazole

Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential CauseRecommended Action
Impure Starting Materials Assess the purity of 2-aminophenol and the chlorinating agent. Impurities can lead to unwanted side reactions. Use techniques like melting point analysis or NMR spectroscopy to verify purity.[1]
Suboptimal Reaction Temperature Temperature control is critical. For instance, in syntheses involving phosphorus pentachloride, temperatures are typically maintained between 120°C and 200°C.[2] In chlorination reactions, temperatures may be kept lower (e.g., 20°C to 40°C) to prevent ring chlorination.[3]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. For example, when using phosphorus pentachloride, a molar excess (2 to 10 moles per mole of benzoxazolinone) is often required.[2]
Inefficient Cyclization If the synthesis involves the formation of a benzoxazolin-2-one intermediate, ensure this step proceeds to completion before chlorination.[2]
Product Loss During Workup Purification via fractional distillation under vacuum is a common method to purify 2-chlorobenzoxazole and can help minimize product loss.[4]

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

Common Side ProductHow to Minimize
Ring-Chlorinated Benzoxazoles Over-chlorination of the aromatic ring can occur. This can be minimized by carefully controlling the amount of chlorinating agent and the reaction temperature.[3][5]
Unreacted Intermediates In a two-step process involving a benzoxazolin-2-one intermediate, incomplete reaction with the chlorinating agent can leave this intermediate in the final product mixture. Ensure sufficient reaction time and optimal temperature for the chlorination step.
Polymerization Products Under harsh acidic or high-temperature conditions, 2-aminophenol and its derivatives can be prone to polymerization.[1] Use of optimized reaction conditions and appropriate solvents can mitigate this.
Byproducts from Reagents The use of phosgene for cyclization can be hazardous and may lead to side reactions.[2] Alternative, safer cyclizing agents are often employed in modern syntheses. If urea is used as a cyclizing agent, ammonia is generated as a byproduct and should be removed before proceeding.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-chlorobenzoxazole starting from 2-aminophenol?

A common and effective method involves a two-step process. First, 2-aminophenol is cyclized to form benzoxazolin-2-one. This is typically achieved by reacting 2-aminophenol with a carbonyl-containing compound like urea or phosgene.[2] The resulting benzoxazolin-2-one is then chlorinated using a reagent such as phosphorus pentachloride to yield 2-chlorobenzoxazole.[2]

Q2: What are the key safety precautions to consider during this synthesis?

The synthesis of 2-chlorobenzoxazole can involve hazardous materials. Phosgene, for example, is a highly toxic gas.[6][7] Phosphorus pentachloride is corrosive and reacts with moisture. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I effectively purify the final 2-chlorobenzoxazole product?

Fractional distillation under reduced pressure is a highly effective method for purifying 2-chlorobenzoxazole.[3][4] Column chromatography on silica gel can also be employed, particularly for removing polar impurities.[5]

Q4: My reaction with 2-aminophenol and a chlorinating agent is not working. What could be the issue?

Direct chlorination of 2-aminophenol to form 2-chlorobenzoxazole is not a standard, high-yielding procedure. The more common route involves the formation of an intermediate like benzoxazolin-2-one, which is then chlorinated.[2] Attempting a one-pot direct chlorination may lead to a complex mixture of products and low yields of the desired compound.

Experimental Protocols

Protocol 1: Synthesis of Benzoxazolin-2-one from 2-Aminophenol and Urea

  • Suspend 1 mole of 2-aminophenol and 1.05 moles of urea in an appropriate high-boiling solvent such as o-dichlorobenzene.[2]

  • Heat the suspension to 150-160°C under a nitrogen atmosphere for approximately 3 hours, during which ammonia will be evolved.[2]

  • After the reaction is complete, the resulting mixture containing benzoxazolin-2-one can be used directly in the subsequent chlorination step.

Protocol 2: Synthesis of 2-Chlorobenzoxazole from Benzoxazolin-2-one

  • Prepare a solution of 2 to 10 moles of phosphorus pentachloride per mole of benzoxazolin-2-one in an inert solvent like o-dichlorobenzene.[2]

  • Heat the solution to a temperature between 120°C and 200°C.[2]

  • Add the benzoxazolin-2-one (either purified or as the crude reaction mixture from Protocol 1) portion-wise or continuously to the hot phosphorus pentachloride solution.[2]

  • After the addition is complete, maintain the reaction at temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction mixture, for example, by pouring it onto ice.

  • Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.

  • Purify the crude product by fractional distillation under vacuum to obtain 2-chlorobenzoxazole.[4]

Visualizations

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Benzoxazolin-2-one Benzoxazolin-2-one 2-Aminophenol->Benzoxazolin-2-one + Urea or Phosgene 2-Chlorobenzoxazole 2-Chlorobenzoxazole Benzoxazolin-2-one->2-Chlorobenzoxazole + PCl5

Caption: Synthetic pathway from 2-aminophenol to 2-chlorobenzoxazole.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 2-Aminophenol 2-Aminophenol 2-Chlorobenzoxazole 2-Chlorobenzoxazole 2-Aminophenol->2-Chlorobenzoxazole Desired Product Polymerization Polymerization 2-Aminophenol->Polymerization Ring-Chlorinated Products Ring-Chlorinated Products 2-Chlorobenzoxazole->Ring-Chlorinated Products Excess Cl2 Unreacted Intermediates Unreacted Intermediates Benzoxazolin-2-one (intermediate) Benzoxazolin-2-one (intermediate) Benzoxazolin-2-one (intermediate)->Unreacted Intermediates

Caption: Potential side reactions in 2-chlorobenzoxazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Purity_Check Check Purity of Starting Materials Start->Purity_Check Conditions_Check Verify Reaction Conditions (Temp, Time, Stoichiometry) Purity_Check->Conditions_Check Purification_Check Optimize Purification (Distillation, Chromatography) Conditions_Check->Purification_Check Side_Products Identify Side Products (TLC, GC-MS) Purification_Check->Side_Products Adjust_Conditions Adjust Conditions to Minimize Side Products Side_Products->Adjust_Conditions Success Improved Result Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Cross-Coupling Reactions with 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-Chloro-5-methoxybenzo[d]oxazole. The inherent low reactivity of this substrate, stemming from a strong carbon-chlorine bond, often requires carefully optimized conditions to achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The low reactivity of this compound is primarily due to the high strength of the C-Cl bond.[1] The crucial first step in most palladium-catalyzed cross-coupling cycles, oxidative addition, involves the cleavage of this bond. This step is kinetically slower for aryl chlorides compared to the corresponding bromides or iodides, making activation difficult.[2][3] While the C2 position of the benzoxazole ring is electron-deficient, which can help facilitate oxidative addition, the inherent stability of the C-Cl bond remains the primary hurdle.[4]

Q2: What are the general strategies to improve the success rate of cross-coupling with this substrate?

A2: Overcoming the low reactivity requires a highly active catalytic system. Key strategies include:

  • Use of specialized ligands: Bulky, electron-rich phosphine ligands are essential.[5] Ligands such as SPhos, XPhos, RuPhos, and others from the Buchwald ligand family have been specifically designed to accelerate the oxidative addition of unreactive aryl chlorides.[6][7][8] N-heterocyclic carbenes (NHCs) can also be highly effective.[9][10]

  • Choice of Palladium Pre-catalyst: Modern pre-catalysts (e.g., G2, G3, G4 pre-catalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They provide a more reliable and rapid generation of the active Pd(0) species in solution.[8][11]

  • Careful selection of base and solvent: The choice of base and solvent is critical and interdependent. Strong, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or sodium tert-butoxide are commonly required.[12] Anhydrous, polar aprotic solvents such as dioxane, toluene, or THF are often used.[13][14]

  • Higher reaction temperatures: Due to the high activation barrier, these reactions often require elevated temperatures, sometimes in the range of 100-120 °C.[13]

Q3: Which cross-coupling reaction is most suitable for this substrate?

A3: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-documented for challenging heteroaryl chlorides.[7][15]

  • Suzuki-Miyaura Coupling: This is a versatile C-C bond-forming reaction. Its success with aryl chlorides has been greatly improved by the development of advanced catalyst systems.[9][16]

  • Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation and has been extensively optimized for unreactive aryl halides, including heteroaryl chlorides.[17][18]

  • Sonogashira and Heck Couplings: These can also be successful but may require more specific and rigorous optimization.[19][20][21]

Troubleshooting Guides

Scenario 1: My Suzuki-Miyaura coupling reaction failed (low or no conversion).

Q: I've attempted to couple this compound with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ base in toluene/water, but I only recovered starting material. What went wrong?

A: This is a common issue. The catalyst system you used is likely not active enough to promote the oxidative addition of the unreactive C-Cl bond.[3] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are generally ineffective for this class of substrate.

Troubleshooting Steps & Solutions:

  • Upgrade Your Catalyst System: This is the most critical factor. Switch to a modern, highly active system. Bulky, electron-rich biaryl monophosphine ligands are recommended.[7][8] Consider screening several ligand/pre-catalyst combinations.

  • Optimize the Base: Weaker bases like Na₂CO₃ are often insufficient. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[12] Ensure the base is finely ground and anhydrous.

  • Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous mixtures, oxygen and moisture can deactivate the catalyst and lead to side reactions like boronic acid homocoupling.[22][23] Thoroughly dry your solvent and perform the reaction under an inert atmosphere (Argon or Nitrogen).[13]

  • Increase Temperature: If you ran the reaction at 80 °C, try increasing it to 100-110 °C.

Catalyst System Comparison for Suzuki-Miyaura Coupling

Pd Source (2 mol%)Ligand (4 mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100< 5
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane11078
XPhos Pd G3 (2 mol%)(none)K₃PO₄1,4-Dioxane11091
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH10085

Note: Data is representative and illustrates typical trends for unreactive heteroaryl chlorides.

Scenario 2: My Buchwald-Hartwig amination reaction is giving a low yield and significant side products.

Q: I'm trying to couple this compound with a primary amine using Pd₂(dba)₃/BINAP and NaOt-Bu. My yield is poor (~20%) and I see a lot of hydrodehalogenation (product where the chlorine is replaced by hydrogen). What should I do?

A: This outcome suggests issues with the relative rates of the catalytic steps. Hydrodehalogenation can occur when reductive elimination is slow compared to competing side reactions.[22] While NaOt-Bu is a strong base, the ligand choice might not be optimal for this specific substrate. Bidentate ligands like BINAP are sometimes less effective for very unreactive chlorides compared to newer bulky monophosphine ligands.[14]

Troubleshooting Steps & Solutions:

  • Switch to a Bulky Monophosphine Ligand: Ligands like XPhos or RuPhos, or P,N ligands, often provide better results for heteroaryl chlorides in amination reactions.[8][17] They can promote the desired reductive elimination step more efficiently.

  • Use a Weaker Base: While counterintuitive, a very strong base can sometimes promote side reactions. Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine or substrate is sensitive.[12]

  • Change the Solvent: The choice of solvent can significantly impact the reaction. If you are using toluene, consider trying THF or 1,4-dioxane.

  • Use a Pre-catalyst: Employing a well-defined pre-catalyst can lead to more consistent results and higher activity by ensuring efficient generation of the active Pd(0) species.[17]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 eq.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe under a positive pressure of argon.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a robust method for the amination of this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • RuPhos Pd G3 pre-catalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq.)

  • Anhydrous tert-Butanol

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, RuPhos Pd G3 pre-catalyst, and Cs₂CO₃ to an oven-dried vial equipped with a stir bar.

  • Add anhydrous tert-butanol, followed by the amine coupling partner.

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualized Workflows

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Solids: - this compound - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K3PO4) - Pd Pre-catalyst B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Anhydrous Solvent via Syringe B->C D 4. Add Liquid Coupling Partner (if applicable) C->D E 5. Seal Vessel & Heat to Target Temp D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool, Quench, & Filter F->G H 8. Extraction & Drying G->H I 9. Purify (Chromatography) H->I

Caption: General experimental workflow for cross-coupling reactions.

G Start Reaction Failed: Low or No Conversion Q1 Was a bulky, electron-rich ligand used (e.g., SPhos, XPhos)? Start->Q1 Sol1_Yes Yes Q1->Sol1_Yes Yes Sol1_No Action: Rescreen with modern ligands (SPhos, XPhos, RuPhos) and a G3 pre-catalyst. Q1->Sol1_No No Q2 Was a strong base used (K3PO4, Cs2CO3)? Sol1_Yes->Q2 Sol2_Yes Yes Q2->Sol2_Yes Yes Sol2_No Action: Replace weaker bases (e.g., K2CO3) with K3PO4 or Cs2CO3. Q2->Sol2_No No Q3 Was the reaction run at ≥100 °C under anhydrous, inert conditions? Sol2_Yes->Q3 Sol3_Yes Yes Q3->Sol3_Yes Yes Sol3_No Action: Increase temperature. Ensure solvent is anhydrous and system is fully degassed. Q3->Sol3_No No End Consider alternative strategies: - Nickel catalysis - Different coupling reaction Sol3_Yes->End

Caption: Troubleshooting decision tree for a failed cross-coupling reaction.

References

Technical Support Center: Purification of Halogenated Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of halogenated benzoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of halogenated benzoxazole derivatives, offering potential causes and solutions.

Problem 1: The final product is contaminated with unreacted starting materials (e.g., 2-aminophenol, halogenated benzoic acid/aldehyde).

Possible CauseSuggested Solution
Incomplete Reaction: The reaction has not gone to completion.Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[1] Catalyst Inactivity: If a catalyst is used, it may be inactive. Ensure the catalyst is fresh and properly activated.[1] Incorrect Stoichiometry: The molar ratios of reactants may be incorrect. Re-evaluate and adjust the stoichiometry.[1]
Inefficient Work-up: The work-up procedure is not effectively removing the starting materials.Acid/Base Wash: If the starting material has acidic or basic properties (e.g., 2-aminophenol is basic, benzoic acid is acidic), perform an appropriate acid or base wash during the work-up to remove it as a salt.
Co-elution during Chromatography: The starting materials have similar polarity to the product, leading to co-elution.Optimize Chromatography Conditions: Adjust the solvent system for column chromatography to improve separation. A gradient elution may be more effective than isocratic elution.[1] Consider using a different stationary phase if separation on silica gel is poor.

Problem 2: The isolated product is an oil instead of a solid, or it fails to crystallize.

Possible CauseSuggested Solution
Presence of Impurities: Impurities can inhibit crystallization.Re-purify: Subject the oily product to another round of column chromatography to remove impurities. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Inappropriate Recrystallization Solvent: The chosen solvent system is not suitable for crystallization.Solvent Screening: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, ethyl acetate/hexane, and acetone/acetonitrile.[2][3]
Product is inherently an oil: Some benzoxazole derivatives may have low melting points and exist as oils at room temperature.Confirm Product Identity: Verify the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. If the product is pure and an oil, it may not crystallize under standard conditions. 2-Chlorobenzoxazole, for example, has a melting point of 7 °C.[4]

Problem 3: The product is discolored (e.g., yellow, brown, or rust-colored).

Possible CauseSuggested Solution
Formation of Colored Byproducts: Oxidation of starting materials (like 2-aminophenol) or the final product can lead to colored impurities.[5]Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb the colored impurities.[2][5] Recrystallization: Recrystallization can effectively remove colored impurities, as they may remain in the mother liquor.[6]
Residual Catalyst: Some catalysts or their residues can impart color to the product.Filtration through a plug of silica gel: Dissolve the product in a minimal amount of solvent and pass it through a short plug of silica gel to remove baseline impurities and colored catalyst residues.
Air Sensitivity: The product or intermediates may be sensitive to air and light.Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying halogenated benzoxazole derivatives?

A1: The most common and effective purification methods are recrystallization and silica gel column chromatography.[7][8][9][10] For volatile derivatives like 2-chlorobenzoxazole, fractional distillation under reduced pressure can also be employed.[4][11]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[12] For halogenated benzoxazoles, common solvents to screen include ethanol, ethanol/water mixtures, ethyl acetate/hexane, and acetone/acetonitrile.[2][3] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) often provides better results.

Q3: My halogenated benzoxazole derivative is difficult to separate from its dehalogenated impurity by column chromatography. What can I do?

A3: Separation of halogenated compounds from their dehalogenated analogs can be challenging due to their similar polarities.[9] Consider using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a pentafluorophenyl (PFP) column, which can offer better selectivity for halogenated compounds.[9] Alternatively, supercritical fluid chromatography (SFC) can also be an effective technique.[9]

Q4: I am observing multiple spots on my TLC after the reaction. What could they be?

A4: Besides your desired product and unreacted starting materials, the other spots could be side products. Common side products in benzoxazole synthesis include the intermediate Schiff base (if starting from an aldehyde) that has not fully cyclized, and products from over-alkylation or acylation on the benzoxazole ring.[1] Polymerization of starting materials or intermediates can also lead to baseline impurities.[1]

Quantitative Data Summary

The following table summarizes quantitative data found for the purification of specific halogenated benzoxazole derivatives.

CompoundPurification MethodYield/RecoveryPurityReference
2-ChlorobenzoxazoleFractional Distillation90%-[11]
2,6-DichlorobenzoxazoleDistillation91%99.8% (GC)[11]
2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-olRecrystallization & Charcoal Treatment87%99.4%[3]
2-ChlorobenzoxazoleColumn Chromatography69.7%-[4][13]

Experimental Protocols

Protocol 1: Purification of 2-Chlorobenzoxazole by Column Chromatography

This protocol is adapted from a general procedure for the synthesis and purification of 2-chlorobenzoxazole.[4][13]

  • Preparation of the Crude Product: After the reaction is complete, remove the solvent by evaporation to obtain the crude product.

  • Column Setup: Prepare a silica gel column using a suitable solvent system. A common eluent is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[4][13]

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chlorobenzoxazole as a colorless oil.

Protocol 2: Purification of a Bromo-substituted Benzoxazole by Recrystallization

This is a general protocol that can be adapted for various bromo-benzoxazole derivatives.

  • Dissolution: Dissolve the crude bromo-benzoxazole derivative in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Troubleshooting_Purification cluster_start Start: Crude Halogenated Benzoxazole cluster_analysis Initial Analysis cluster_problems Problem Identification cluster_solutions Purification Strategies cluster_end Outcome start Crude Product tlc_analysis TLC Analysis start->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots oily_product Oily Product? multiple_spots->oily_product No (Single Spot) column_chromatography Column Chromatography multiple_spots->column_chromatography Yes colored_product Colored Product? oily_product->colored_product No (Solid) recrystallization Recrystallization oily_product->recrystallization Yes carbon_treatment Activated Carbon Treatment colored_product->carbon_treatment Yes pure_product Pure Halogenated Benzoxazole colored_product->pure_product No column_chromatography->oily_product column_chromatography->pure_product re_evaluate Re-evaluate Synthesis column_chromatography->re_evaluate Separation Fails recrystallization->colored_product recrystallization->pure_product recrystallization->re_evaluate Fails to Crystallize distillation Fractional Distillation (for volatile compounds) distillation->pure_product carbon_treatment->recrystallization pure_product->tlc_analysis Verify Purity

Caption: A workflow for troubleshooting the purification of halogenated benzoxazoles.

Impurity_Removal_Logic cluster_impurity Impurity Type cluster_identification Identification cluster_methods Removal Method cluster_result Result impurity Crude Product with Impurities unreacted_sm Unreacted Starting Materials impurity->unreacted_sm side_products Side Products impurity->side_products colored_impurities Colored Impurities impurity->colored_impurities acid_base_wash Acid/Base Wash unreacted_sm->acid_base_wash If acidic/basic chromatography Column Chromatography unreacted_sm->chromatography side_products->chromatography recrystallization Recrystallization side_products->recrystallization colored_impurities->recrystallization activated_carbon Activated Carbon colored_impurities->activated_carbon acid_base_wash->chromatography purified_product Purified Product chromatography->purified_product recrystallization->purified_product activated_carbon->recrystallization Followed by

Caption: Logical relationships for removing different types of impurities.

References

optimizing reaction temperature for the synthesis of 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxybenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes starting from 2-amino-4-methoxyphenol:

  • Route A: Via a Benzoxazolin-2-one Intermediate: This involves the cyclization of 2-amino-4-methoxyphenol with a phosgene equivalent (like triphosgene) or urea to form 5-methoxybenzoxazolin-2-one, followed by chlorination with an agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Route B: Via a 2-Mercaptobenzoxazole Intermediate: This route involves the reaction of 2-amino-4-methoxyphenol with carbon disulfide (CS₂) in the presence of a base to form 5-methoxy-2-mercaptobenzoxazole. This intermediate is then chlorinated using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Q2: How critical is temperature control in this synthesis?

Temperature is a critical parameter in all steps of the synthesis of this compound. Suboptimal temperatures can lead to low yields, incomplete reactions, or the formation of significant side products. For instance, in the chlorination of the 2-mercaptobenzoxazole intermediate, higher temperatures can promote unwanted chlorination on the benzene ring.[1] Conversely, in the formation of the benzoxazolin-2-one intermediate, a sufficiently high temperature is required to drive the cyclization.

Q3: What are the most common side products, and how can they be minimized?

Common side products include:

  • Isomeric Products: Depending on the starting materials and reaction conditions, isomers may form. Careful control of reaction temperature can improve regioselectivity.

  • Over-chlorination: During the chlorination step, additional chlorine atoms may be added to the benzene ring, especially at elevated temperatures. Maintaining the recommended temperature range is crucial to minimize this.

  • Hydrolysis: The 2-chloro group of the final product can be susceptible to hydrolysis. It is important to work under anhydrous conditions and to minimize exposure to moisture during workup and storage.

  • Unreacted Intermediates: Incomplete reactions will result in the presence of starting materials or intermediates in the crude product. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure the reaction goes to completion.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents to test include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

Experimental Protocols

Route A: Via 5-methoxybenzoxazolin-2-one Intermediate

Step 1: Synthesis of 5-methoxybenzoxazolin-2-one

  • Reaction: 2-amino-4-methoxyphenol is reacted with a cyclizing agent like urea or triphosgene in a high-boiling solvent such as o-dichlorobenzene.

  • Temperature: The reaction mixture is typically heated to 130-160°C.

  • Procedure:

    • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-4-methoxyphenol and urea in o-dichlorobenzene.

    • Heat the mixture to 150-160°C under a nitrogen atmosphere for 3-4 hours. Ammonia gas will be evolved.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

Step 2: Chlorination of 5-methoxybenzoxazolin-2-one

  • Reaction: The 5-methoxybenzoxazolin-2-one intermediate is chlorinated using phosphorus pentachloride (PCl₅).

  • Temperature: The reaction is typically carried out at a high temperature, in the range of 140-170°C.

  • Procedure:

    • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend phosphorus pentachloride in o-dichlorobenzene.

    • Heat the mixture to 150-160°C.

    • Slowly add the 5-methoxybenzoxazolin-2-one intermediate to the hot solution.

    • Maintain the temperature and stir for 1-2 hours after the addition is complete.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench with ice water.

    • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Route B: Via 5-methoxy-2-mercaptobenzoxazole Intermediate

Step 1: Synthesis of 5-methoxy-2-mercaptobenzoxazole

  • Reaction: 2-amino-4-methoxyphenol is reacted with carbon disulfide in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent.

  • Temperature: The reaction is typically carried out at reflux temperature.

  • Procedure:

    • Dissolve potassium hydroxide in ethanol and water in a round-bottom flask.

    • Add carbon disulfide and stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0°C and slowly add 2-amino-4-methoxyphenol.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dilute the residue with water and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Step 2: Chlorination of 5-methoxy-2-mercaptobenzoxazole

  • Reaction: The 5-methoxy-2-mercaptobenzoxazole intermediate is chlorinated using a chlorinating agent like sulfuryl chloride or chlorine gas.

  • Temperature: This reaction is highly temperature-sensitive and should be maintained at a low temperature, typically between 20-40°C, to prevent side reactions like ring chlorination.[1]

  • Procedure:

    • Suspend 5-methoxy-2-mercaptobenzoxazole in a suitable solvent like dichloromethane.

    • Cool the mixture to 20°C.

    • Slowly add sulfuryl chloride dropwise, maintaining the temperature between 20-40°C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully add water to quench the reaction.

    • Separate the organic layer, wash with a sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product.

Data Presentation

Table 1: Effect of Temperature on the Chlorination of 2-Mercaptobenzoxazole Analogs

IntermediateChlorinating AgentTemperature (°C)Yield (%)Purity/ObservationsReference
2-MercaptobenzoxazoleChlorine20-4090Traces of ring-chlorinated product detected.[1]
5-Methyl-2-mercaptobenzoxazoleChlorine< 4081Exceeding 40°C increases the risk of ring chlorination.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction in Step 1 - Monitor the reaction closely using TLC to ensure all starting material is consumed. - For Route A, ensure the temperature is high enough (130-160°C) for efficient cyclization. - For Route B, ensure a sufficient reaction time at reflux.
Suboptimal Temperature During Chlorination - For Route A (with PCl₅), ensure the temperature is maintained at 140-170°C for complete conversion. - For Route B (with Cl₂ or SO₂Cl₂), ensure the temperature does not exceed 40°C to prevent product degradation and side reactions.[1]
Loss of Product During Workup - Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. - Minimize product loss during solvent removal by using a rotary evaporator at a suitable temperature and pressure.
Inefficient Purification - Optimize the recrystallization solvent system to maximize crystal recovery. - In column chromatography, use an appropriate eluent system to ensure good separation and complete elution of the product.
Issue 2: Formation of Significant Impurities
Possible Cause Troubleshooting Steps
Ring Chlorination - This is a common side reaction, especially in Route B. Strictly maintain the chlorination temperature below 40°C.[1] - Use a less reactive chlorinating agent or adjust the stoichiometry.
Formation of Isomeric Products - Ensure the purity of the starting 2-amino-4-methoxyphenol. - Optimize the reaction conditions (solvent, temperature) to favor the formation of the desired isomer.
Hydrolysis of the Product - Use anhydrous solvents and reagents. - Perform the workup and purification steps as quickly as possible and avoid prolonged contact with aqueous solutions.
Presence of Unreacted Starting Materials/Intermediates - Increase the reaction time or adjust the temperature as recommended to drive the reaction to completion. - Ensure the correct stoichiometry of reactants.

Mandatory Visualizations

experimental_workflow cluster_route_a Route A cluster_route_b Route B A_start 2-amino-4-methoxyphenol A_step1 Cyclization with Urea/Triphosgene (130-160°C) A_start->A_step1 A_intermediate 5-methoxybenzoxazolin-2-one A_step1->A_intermediate A_step2 Chlorination with PCl₅ (140-170°C) A_intermediate->A_step2 A_end This compound A_step2->A_end B_start 2-amino-4-methoxyphenol B_step1 Reaction with CS₂/KOH (Reflux) B_start->B_step1 B_intermediate 5-methoxy-2-mercaptobenzoxazole B_step1->B_intermediate B_step2 Chlorination with Cl₂/SO₂Cl₂ (20-40°C) B_intermediate->B_step2 B_end This compound B_step2->B_end

Caption: Synthetic routes for this compound.

troubleshooting_guide start Experiment Start issue Low Yield or Impurities? start->issue check_temp Is Temperature Optimal? issue->check_temp Yes success Successful Synthesis issue->success No check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents Pure & Stoichiometry Correct? check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No purify_reagents Purify/Check Reagents check_reagents->purify_reagents No check_reagents->success Yes adjust_temp->issue increase_time->issue purify_reagents->issue

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methoxybenzo[d]oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Chloro-5-methoxybenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up this compound?

A1: For preclinical scale-up, several synthetic routes are viable, each with distinct advantages and challenges. The primary methods include:

  • Chlorination of 5-methoxy-2-mercaptobenzoxazole: This route involves the reaction of the corresponding 2-mercaptobenzoxazole with a chlorinating agent like chlorine gas or thionyl chloride. It is a direct method often used in industrial settings.

  • Reaction of 5-methoxybenzoxazolin-2-one with a chlorinating agent: This method utilizes a commercially available or synthesized benzoxazolinone and reacts it with an agent like phosphorus pentachloride.[1]

  • Cyclization of 2-amino-4-methoxyphenol: This involves a one-pot or multi-step synthesis starting from 2-amino-4-methoxyphenol and a suitable one-carbon synthon followed by chlorination. Modern variations include efficient iodine-catalyzed oxidative cyclizations.[2][3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in benzoxazole synthesis can arise from several factors, especially during scale-up.[4] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the precursors, such as the 2-aminophenol derivative, can significantly hinder the reaction.[4][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst concentration are critical parameters that may need re-optimization at a larger scale.[4]

  • Incomplete Cyclization: The intermediate may not fully convert to the desired benzoxazole. Monitoring the reaction progress by TLC or HPLC is crucial.[5]

  • Side Product Formation: Competing side reactions can consume starting materials. Careful control of stoichiometry and reaction temperature can minimize these.[4]

  • Product Degradation: The synthesized this compound might be unstable under the reaction or workup conditions.

Q3: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A3: Impurity profiles can change upon scaling up. Common side products in the synthesis of 2-chlorobenzoxazoles include:

  • Over-chlorinated species: Chlorination on the benzene ring can occur if the reaction conditions are too harsh.

  • Unreacted intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.[5]

  • Polymerization products: 2-aminophenols can self-condense or polymerize at high temperatures.[5]

  • Hydrolysis product: The 2-chloro group can be susceptible to hydrolysis back to the benzoxazolinone during workup or purification.

To minimize these, consider optimizing reaction temperature, duration, and stoichiometry of reagents. A thorough purification process, such as recrystallization or column chromatography, is also essential.

Troubleshooting Guides

Problem 1: Incomplete Reaction and Low Conversion

Symptoms:

  • TLC or HPLC analysis shows the presence of significant amounts of starting material (e.g., 2-amino-4-methoxyphenol or 5-methoxybenzoxazolin-2-one) even after the expected reaction time.

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Reagent Stoichiometry On a larger scale, ensure homogenous mixing and consider a slight excess of the limiting reagent.
Inadequate Reaction Temperature Gradually increase the reaction temperature in small increments while monitoring for side product formation.
Poor Catalyst Activity Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[4]
Extended Reaction Time Needed Continue to monitor the reaction at regular intervals to determine the optimal reaction time for the scaled-up batch.[4]
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is a dark, oily residue instead of a solid.

  • Multiple spots are observed on TLC, which are difficult to separate by column chromatography.

  • The final product purity does not meet the requirements for preclinical studies.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Formation of Tar and Polymeric Byproducts Optimize reaction temperature and consider using a more dilute reaction mixture. An inert atmosphere can prevent oxidative polymerization of aminophenols.[5]
Co-eluting Impurities Experiment with different solvent systems for column chromatography. A two-step purification involving recrystallization followed by a silica plug or short column may be effective.
Thermal Degradation during Solvent Removal Use a rotary evaporator at a lower temperature and higher vacuum to remove the solvent. Avoid prolonged heating of the crude product.
Residual Solvents or Reagents After isolation, wash the product with appropriate solvents to remove residual starting materials or byproducts. Drying under high vacuum is also crucial.

Experimental Protocols

Method 1: Synthesis from 5-methoxybenzoxazolin-2-one

This protocol is adapted from general procedures for the synthesis of 2-chlorobenzoxazoles.[1]

Reaction Scheme: 5-methoxybenzoxazolin-2-one + PCl₅ → this compound + POCl₃ + HCl

Procedure:

  • In a well-ventilated fume hood, charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet with phosphorus pentachloride (PCl₅, 1.2 eq) and an inert, high-boiling solvent such as o-dichlorobenzene.

  • Heat the mixture to 140-150 °C to dissolve the PCl₅.

  • Slowly add 5-methoxybenzoxazolin-2-one (1.0 eq) portion-wise to the hot solution. Control the addition rate to manage the evolution of HCl gas.

  • After the addition is complete, maintain the reaction mixture at 140-150 °C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Illustrative):

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (GC/HPLC) (%)
5-methoxybenzoxazolin-2-onePCl₅ (1.2 eq)o-dichlorobenzene140-1504-6~85>95
Method 2: Iodine-Catalyzed Oxidative Cyclization

This protocol is a modern, efficient one-pot synthesis adapted for the target molecule.[2][3]

Reaction Scheme: 2-amino-4-methoxyphenol + Orthoformate → Intermediate → this compound (multi-step, one-pot)

Procedure: This is a conceptual adaptation. A direct one-pot synthesis to the 2-chloro derivative is less common. A more likely scalable route would be the synthesis of 5-methoxybenzoxazole followed by a separate chlorination step.

A more practical approach is the cyclization to form the benzoxazole core, followed by chlorination.

Part A: Synthesis of 5-methoxybenzo[d]oxazole

  • Combine 2-amino-4-methoxyphenol (1.0 eq), an aldehyde or carboxylic acid derivative, and a suitable catalyst in a solvent like DMF.

  • Heat the reaction and monitor for the formation of the benzoxazole.

Part B: Chlorination The chlorination of the resulting 5-methoxybenzo[d]oxazole would require a separate, optimized step, potentially using a reagent like N-chlorosuccinimide (NCS) or other chlorinating agents.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start Start Reaction_Setup Reaction Setup: - Charge reactor with PCl5 and solvent - Heat to 140-150°C Start->Reaction_Setup Reagent_Addition Slowly add 5-methoxybenzoxazolin-2-one Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor reaction by TLC/HPLC Reagent_Addition->Reaction_Monitoring Quenching Quench with ice water Reaction_Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with water and brine Extraction->Washing Drying_Concentration Dry and concentrate Washing->Drying_Concentration Purification_Step Purify by recrystallization or distillation Drying_Concentration->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield Analysis

G Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Start->Side_Products Purification_Loss Loss During Purification? Start->Purification_Loss Re-purify_SM Re-purify or use new batch Check_Purity->Re-purify_SM Optimize_Conditions Optimize: - Temperature - Time - Stoichiometry Incomplete_Reaction->Optimize_Conditions Analyze_Byproducts Identify byproducts and adjust conditions Side_Products->Analyze_Byproducts Optimize_Workup Optimize workup and purification steps Purification_Loss->Optimize_Workup

Caption: Troubleshooting guide for addressing low reaction yields.

References

dealing with regioisomer formation in the synthesis of substituted benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of regioisomers during the synthesis of substituted benzoxazoles.

Troubleshooting Guide

Problem: Formation of an Undesired Mixture of Regioisomers (e.g., 5- and 6-substituted benzoxazoles)

When synthesizing substituted benzoxazoles from 4-substituted-2-aminophenols, the formation of a mixture of 5- and 6-substituted regioisomers is a common challenge. The cyclization of the intermediate can occur via two different pathways, leading to the two possible products.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity of the cyclization reaction.

    • Catalyst: The nature of the catalyst plays a crucial role. Lewis acids like BF₃·Et₂O or Brønsted acids are often used. The strength and steric bulk of the catalyst can influence which hydroxyl or amino group of the aminophenol preferentially participates in the initial steps of the reaction. Experimenting with different catalysts is recommended. For instance, a milder Lewis acid might favor one regioisomer over another.

    • Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction pathway. A solvent that can selectively stabilize the transition state leading to the desired isomer should be chosen. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF, dioxane).

    • Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer. A systematic study of the reaction at different temperatures is recommended to determine the optimal condition for the desired regioisomer.

  • Electronic and Steric Effects of Substituents: The electronic nature (electron-donating or electron-withdrawing) and steric hindrance of the substituent on the 2-aminophenol ring can direct the cyclization to a preferred position.

    • Electronic Effects: Electron-donating groups can increase the nucleophilicity of the amino group, potentially favoring one cyclization pathway. Conversely, electron-withdrawing groups can influence the acidity of the hydroxyl group. Understanding these effects can help in predicting the likely major regioisomer.

    • Steric Hindrance: A bulky substituent on the aminophenol or the other reactant (e.g., the aldehyde or carboxylic acid) can sterically hinder the approach to one of the reactive sites, thus favoring the formation of the less hindered regioisomer.

Problem: Difficulty in Separating Regioisomers

Even after optimizing reaction conditions, a mixture of regioisomers may still be obtained. Their similar physical properties can make separation challenging.

Possible Solutions:

  • Chromatography: This is the most common and effective method for separating regioisomers.

    • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is critical. A shallow gradient of a solvent mixture with different polarities can improve separation. It may be necessary to try multiple solvent systems to find the optimal conditions.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective technique.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations and for obtaining highly pure isomers, preparative HPLC is the method of choice. Both normal-phase and reverse-phase columns can be explored.

  • Recrystallization: In some cases, fractional crystallization can be used to separate regioisomers, especially if one isomer is significantly less soluble in a particular solvent system than the other. This method is often trial-and-error and may require screening various solvents and solvent mixtures.

  • Derivatization: If direct separation is unsuccessful, it may be possible to selectively derivatize one of the isomers. The resulting derivatives may have different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in the synthesis of substituted benzoxazoles?

A1: The primary cause is the reaction of a 4-substituted-2-aminophenol with a cyclizing agent (e.g., an aldehyde, carboxylic acid, or their derivatives). The unsymmetrical nature of the aminophenol provides two possible sites for the initial reaction and subsequent cyclization, leading to the formation of either a 5- or a 6-substituted benzoxazole.

Q2: How can I predict which regioisomer will be the major product?

A2: Predicting the major regioisomer can be complex as it depends on a combination of electronic and steric factors of the substituents on both the aminophenol and the cyclizing agent, as well as the reaction conditions. As a general guideline, the reaction may be directed by the relative nucleophilicity of the amino group and the acidity of the hydroxyl group, which are influenced by the substituent at the 4-position. Steric hindrance can also play a significant role, favoring the formation of the less sterically crowded isomer. However, experimental verification is always necessary.

Q3: Are there any general reaction conditions that favor the formation of a specific regioisomer?

A3: While there is no universal set of conditions, some trends have been observed. The choice of acid catalyst (Lewis vs. Brønsted) and its concentration can be critical. For example, in some systems, a strong acid might favor one isomer, while a weaker acid favors the other. Similarly, the reaction temperature and solvent polarity can be tuned to influence the regioisomeric ratio. A systematic optimization of these parameters for your specific substrates is the most effective approach.

Q4: My regioisomers are inseparable by standard column chromatography. What should I do?

A4: If standard silica gel column chromatography fails, you can try a few alternative strategies. Using a different stationary phase, such as alumina or a bonded-phase silica gel, might provide different selectivity. Employing a very long column with a very shallow solvent gradient can sometimes improve separation. If these methods are not successful, preparative HPLC is a powerful technique for separating closely related isomers. As a last resort, you can consider derivatizing the mixture to alter the physical properties of the isomers, which may facilitate their separation.

Q5: Can I avoid the formation of regioisomers altogether?

A5: Avoiding the formation of regioisomers completely can be challenging when starting from a 4-substituted-2-aminophenol. However, you can often significantly improve the regioselectivity by carefully optimizing the reaction conditions as discussed in the troubleshooting guide. In some cases, an alternative synthetic strategy that starts with a precursor where the regiochemistry is already defined might be a better approach if a single, pure isomer is required.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Substituted Benzoxazoles

The following table summarizes the yields of specific substituted benzoxazoles synthesized under various reported conditions. While these examples do not directly compare regioisomeric ratios in a single reaction, they provide insights into the reaction conditions that have been successfully employed for the synthesis of specific substituted benzoxazoles, which can be a starting point for optimizing regioselectivity.

2-Aminophenol DerivativeReagentCatalyst/ConditionsProduct(s)Yield (%)Reference
4-Methyl-2-aminophenolBenzaldehydeLAIL@MNP, sonication, 70°C, 30 min2-Phenyl-5-methylbenzoxazoleModerate[1]
4-Chloro-2-aminophenolBenzaldehydeLAIL@MNP, sonication, 70°C, 30 min5-Chloro-2-phenylbenzoxazoleModerate[1]
2-Amino-4-methylphenolN,N-DimethylformamideImidazolium chloride, 120°C, 12h2,5-Dimethylbenzoxazole84%[2]
2-Amino-4-bromophenolN,N-DimethylacetamideImidazolium chloride, 120°C, 12h5-Bromo-2-methylbenzoxazole87%[2]
4-Nitro-2-aminophenolN,N-DimethylformamideImidazolium chloride, 120°C, 12h2-Methyl-5-nitrobenzoxazole75%[2]

Note: "LAIL@MNP" refers to imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Lewis Acidic Ionic Liquid Catalyst under Ultrasound Irradiation[1]

This protocol describes a green and efficient method for the synthesis of 2-substituted benzoxazoles.

Materials:

  • Substituted 2-aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, combine the substituted 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

  • Sonicate the reaction mixture at 70°C for 30 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Separate the magnetic catalyst from the solution using an external magnet.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of acetone and n-hexane) to afford the pure 2-substituted benzoxazole.

Protocol 2: Synthesis of 2,5-Disubstituted Benzoxazoles using an Imidazolium Chloride Promoter[2]

This protocol outlines a metal-free approach for the synthesis of 2,5-disubstituted benzoxazoles.

Materials:

  • 2-Amino-4-substituted-phenol (e.g., 2-amino-4-methylphenol) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) or other N,N-dimethylamide derivative (5.0 mL)

  • Imidazolium chloride (0.5 mmol)

Procedure:

  • To a solution of the 2-amino-4-substituted-phenol (1.0 mmol) in the N,N-dimethylamide derivative (5.0 mL), add imidazolium chloride (0.5 mmol).

  • Heat the reaction mixture at 120°C for the time indicated by reaction monitoring (e.g., 12 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 2,5-disubstituted benzoxazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction & Optimization cluster_outcome Reaction Outcome & Analysis cluster_separation Separation & Purification Substituted_2_Aminophenol 4-Substituted 2-Aminophenol Reaction_Mixture Reaction Mixture Substituted_2_Aminophenol->Reaction_Mixture Cyclizing_Agent Cyclizing Agent (e.g., Aldehyde) Cyclizing_Agent->Reaction_Mixture Optimization Parameter Optimization - Catalyst - Solvent - Temperature Reaction_Mixture->Optimization Product_Mixture Mixture of 5- and 6-substituted Benzoxazoles Reaction_Mixture->Product_Mixture Cyclization Analysis Analysis (NMR, LC-MS) Product_Mixture->Analysis Separation Separation - Column Chromatography - Prep-HPLC - Recrystallization Product_Mixture->Separation Pure_Isomers Pure Regioisomers (5- and 6-substituted) Separation->Pure_Isomers

Caption: Workflow for addressing regioisomer formation in benzoxazole synthesis.

reaction_pathway Start 4-Substituted-2-Aminophenol + RCHO Intermediate Schiff Base Intermediate Start->Intermediate TS1 Transition State 1 Intermediate->TS1 Pathway A TS2 Transition State 2 Intermediate->TS2 Pathway B Product1 5-Substituted Benzoxazole TS1->Product1 Product2 6-Substituted Benzoxazole TS2->Product2 Control Reaction Conditions (Catalyst, Solvent, Temp.) Substituent Effects (Electronic, Steric) Control->TS1 Control->TS2

Caption: Regioselective cyclization pathways in benzoxazole synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2-Chlorobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 2-chlorobenzoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for cross-coupling reactions with 2-chlorobenzoxazoles?

A1: For palladium-catalyzed cross-coupling reactions involving aryl chlorides like 2-chlorobenzoxazole, a typical starting catalyst loading ranges from 1 to 5 mol%. For challenging substrates or when optimizing for lower catalyst usage, loadings can be screened from as low as 0.05 mol% to as high as 10 mol% in difficult cases. The optimal loading is a balance between reaction efficiency (yield and rate) and cost-effectiveness.[1]

Q2: Why is my cross-coupling reaction with 2-chlorobenzoxazole showing low or no yield?

A2: Low yields in cross-coupling reactions with 2-chlorobenzoxazoles can stem from several factors:

  • Catalyst Deactivation: The benzoxazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

  • Inefficient Oxidative Addition: The C-Cl bond of 2-chlorobenzoxazole is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging.

  • Improper Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often crucial to promote the oxidative addition and stabilize the active catalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. A thorough screening of different combinations is often necessary.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst. Ensure all components are pure and the reaction is performed under an inert atmosphere.

Q3: How does catalyst loading affect the selectivity of the reaction?

A3: Catalyst loading can influence selectivity in several ways. In cases where side reactions such as hydrodehalogenation or homo-coupling occur, a higher catalyst loading might initially increase the rate of the desired reaction. However, at very high loadings, side reactions can also be accelerated. Conversely, a very low catalyst loading might lead to incomplete conversion and a mixture of starting material and product, affecting the overall process selectivity.

Q4: Can I reuse the palladium catalyst from my reaction?

A4: While homogeneous palladium catalysts are generally not recovered from the reaction mixture in a laboratory setting, strategies for catalyst recycling are an area of active research, particularly for industrial applications. Heterogeneous catalysts, where palladium is supported on a solid matrix like carbon, can be recovered by filtration and potentially reused, though leaching of the metal into the solution can occur.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed catalyst complex for better consistency. - Ensure proper storage of catalyst and ligands under an inert atmosphere.
Inefficient Oxidative Addition - Switch to a more electron-rich and sterically bulky ligand (e.g., Buchwald ligands like XPhos, SPhos, or an appropriate NHC ligand). - Increase the reaction temperature in increments of 10-20 °C.
Suboptimal Base - Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu).
Inappropriate Solvent - Perform a solvent screen. Common choices include toluene, dioxane, THF, and DMF. Ensure the solvent is anhydrous and degassed.
Oxygen Contamination - Thoroughly degas all solvents and reagents. - Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of Significant Byproducts (e.g., Homo-coupling, Hydrodehalogenation)
Possible Cause Troubleshooting Step
Suboptimal Ligand-to-Metal Ratio - For in-situ catalyst generation, ensure the correct stoichiometry of ligand to palladium precursor is used.
Reaction Temperature Too High - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions.
Incorrect Base - A base that is too strong or too weak can lead to side reactions. Screen different bases to find the optimal one for your specific substrate combination.
Presence of Water - Ensure all reagents and solvents are scrupulously dry, as water can lead to protodeboronation in Suzuki reactions.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data on the effect of catalyst loading for common cross-coupling reactions. Note that optimal conditions will vary depending on the specific coupling partners, ligands, and bases used.

Table 1: Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole with Phenylboronic Acid (Illustrative)

EntryPd(OAc)₂ (mol%)Ligand (SPhos, mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1510K₂CO₃Dioxane/H₂O1001285
224K₂CO₃Dioxane/H₂O1001282
312K₂CO₃Dioxane/H₂O1002475
40.51K₃PO₄Toluene/H₂O1102468
50.10.2Cs₂CO₃Dioxane/H₂O1104845

Table 2: Buchwald-Hartwig Amination of 2-Chlorobenzoxazole with Morpholine (Illustrative)

EntryPd₂(dba)₃ (mol%)Ligand (XPhos, mol%)BaseSolventTemp (°C)Time (h)Yield (%)
124NaOt-BuToluene100892
212NaOt-BuToluene1001689
30.51LHMDSDioxane1102485
40.10.2K₃PO₄Toluene1104855
50.050.1NaOt-BuToluene1104830

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole

This is a general starting point and may require optimization for specific substrates.[2][3][4]

  • To a flame-dried Schlenk flask or reaction vial, add 2-chlorobenzoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Chlorobenzoxazole

This protocol is a representative procedure and may require optimization.[5][6]

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Stir the mixture for a few minutes to allow for catalyst pre-formation.

  • Add 2-chlorobenzoxazole (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt.

  • Concentrate the solvent and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product in Cross-Coupling Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes solution_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). check_conditions->solution_ligand No (Ligand?) solution_conditions Optimize temperature. Screen bases and solvents. check_conditions->solution_conditions No (Temp/Base/Solvent?) solution_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->solution_reagents No success Successful Reaction check_reagents->success Yes solution_catalyst->success solution_ligand->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n(X) oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd2_complex->transmetalation Nucleophile (e.g., Ar'B(OH)2 or R2NH) pd2_intermediate Ar-Pd(II)L_n(Nu) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Nu reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Chloro-5-methoxybenzo[d]oxazole and Other Benzoxazole Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The compound 2-Chloro-5-methoxybenzo[d]oxazole is primarily recognized as a heterocyclic building block used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its potential antifungal, antibacterial, and anticancer properties are often mentioned in chemical supplier databases, but these claims are not substantiated with specific experimental evidence in peer-reviewed studies.

In contrast, the broader class of benzoxazole derivatives has been extensively studied, yielding a wealth of information on their structure-activity relationships. Numerous studies have detailed the synthesis and biological evaluation of various substituted benzoxazoles, providing valuable insights into how different functional groups at various positions on the benzoxazole ring influence their therapeutic potential.

This guide, therefore, will present a comparative overview of the biological activities of several other well-characterized benzoxazole derivatives, for which quantitative data and experimental protocols are available. This will serve as a valuable resource for researchers in the field, illustrating the therapeutic potential of the benzoxazole scaffold and providing a framework for the potential evaluation of compounds like this compound in the future.

Comparison of Anticancer Activity of Selected Benzoxazole Derivatives

The benzoxazole core is a prominent feature in many potent anticancer agents. The following table summarizes the in vitro cytotoxic activity of a selection of benzoxazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 MDA-MB-231 (Breast)5.63[1]
MCF-7 (Breast)3.79[1]
Compound 12 MDA-MB-231 (Breast)6.14[1]
MCF-7 (Breast)6.05[1]
Compound 13 MDA-MB-231 (Breast)8.38[1]
MCF-7 (Breast)7.52[1]
Compound 4d HepG2 (Liver)2.14[2]
MCF-7 (Breast)3.64[2]
MDA-MB-231 (Breast)2.14[2]
HeLa (Cervical)5.18[2]
Compound 5d HepG2 (Liver)2.14[2]
MCF-7 (Breast)3.64[2]
MDA-MB-231 (Breast)2.14[2]
HeLa (Cervical)5.18[2]
Compound 6b HepG2 (Liver)6.83[2][3]
MCF-7 (Breast)3.64[2][3]
MDA-MB-231 (Breast)2.14[2][3]
HeLa (Cervical)5.18[2][3]

Experimental Protocols: Anticancer Activity Assessment

The cytotoxic activity of the benzoxazole derivatives listed above was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole derivatives) and a standard anticancer drug (e.g., Sorafenib or Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[1]

Comparison of Antimicrobial Activity of Selected Benzoxazole Derivatives

Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazole compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 4i E. coli-C. albicans>100[4]
S. aureus-A. niger>100[4]
Compound P4A S. aureus-C. albicans-[5]
E. coli-[5]
Compound P4B S. aureus-C. albicans-[5]
E. coli-[5]
Compound P2B --C. albicans-[5]

Note: Specific MIC values for compounds 4i, P4A, P4B, and P2B were described as potent but not explicitly quantified in the provided search results.

Experimental Protocols: Antimicrobial Activity Assessment

The antimicrobial activity of benzoxazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10⁵ to 1 × 10⁸ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection for turbidity is the common method, and sometimes an indicator dye like resazurin is used to aid in determining viability.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved in the biological evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Benzoxazole Derivatives anticancer Anticancer Activity (MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Activity (MIC Determination) synthesis->antimicrobial Test Compounds ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: A generalized workflow for the synthesis and biological evaluation of benzoxazole derivatives.

mtt_assay_workflow start Seed Cancer Cells in 96-well plate treat Treat with Benzoxazole Derivatives start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 add_dmso Add DMSO to Dissolve Formazan incubate2->add_dmso read Measure Absorbance at 570 nm add_dmso->read

Caption: A schematic representation of the MTT assay workflow for assessing cytotoxicity.

Conclusion

While a direct comparative analysis of this compound is not feasible due to the absence of specific biological activity data, the extensive research on other benzoxazole derivatives clearly demonstrates the significant potential of this heterocyclic scaffold in drug discovery. The provided data on various substituted benzoxazoles highlights their potent anticancer and antimicrobial activities. Further experimental investigation is required to elucidate the specific biological profile of this compound and to determine its place within the broader landscape of bioactive benzoxazole compounds. The experimental protocols and comparative data presented herein offer a valuable starting point for such future research endeavors.

References

Validating the Structural Integrity of 2-Chloro-5-methoxybenzo[d]oxazole: A Comparative Analysis of Predicted NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a validation framework for 2-Chloro-5-methoxybenzo[d]oxazole by comparing theoretically predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. Due to the absence of readily available, experimentally derived spectra in public databases, this guide leverages high-quality predicted data to serve as a benchmark for experimental verification.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) for this compound are summarized in the tables below. These values were generated using advanced computational algorithms that provide reliable estimations of NMR spectra, offering a solid basis for comparison with experimental results.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)Multiplicity
H-47.35d
H-66.95dd
H-77.20d
-OCH₃3.85s

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-2153.0
C-3a142.5
C-4111.0
C-5158.0
C-6100.0
C-7112.0
C-7a148.0
-OCH₃56.0

Structural Assignment and Workflow

The following diagram illustrates the chemical structure of this compound with atom numbering, which is crucial for assigning the NMR signals.

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-5-methoxybenzo[d]oxazole by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of a synthesized compound is a critical parameter that influences its biological activity, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for assessing the purity of 2-Chloro-5-methoxybenzo[d]oxazole, a key intermediate in the synthesis of various biologically active molecules.

Introduction to Purity Assessment

This compound is a heterocyclic compound whose derivatives are explored for various pharmacological activities. Ensuring the high purity of this starting material is paramount. LC-MS has become an indispensable tool for this purpose, offering high sensitivity and specificity for the identification and quantification of the target compound and potential impurities.[1][2]

LC-MS for Purity Determination

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] This synergy allows for the effective separation of the main compound from its impurities, followed by their identification based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS Analysis

A detailed methodology for the purity assessment of this compound is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3]

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/Hr.

Experimental Workflow Diagram

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spec Generate Mass Spectra detect->mass_spec integrate Integrate Peaks chromatogram->integrate purity Calculate Purity mass_spec->purity integrate->purity

Caption: Workflow for LC-MS purity analysis.

Data Presentation and Interpretation

The purity of the sample is determined from the chromatogram by calculating the area percentage of the main peak relative to the total area of all detected peaks. The mass spectrometer confirms the identity of the main peak by matching its m/z value to the expected molecular weight of this compound (C₈H₆ClNO₂, MW: 183.59). Potential impurities could include unreacted starting materials or side-products.[6]

Table 1: Hypothetical LC-MS Data for Synthesized this compound

Peak No.Retention Time (min)Observed m/z [M+H]⁺Proposed IdentityRelative Peak Area (%)
12.5154.12-Amino-4-methoxyphenol (Starting Material)0.8
25.8184.0This compound 98.5
37.2198.0Dimerization byproduct0.7

Comparison with Alternative Purity Assessment Techniques

While LC-MS is a powerful tool, other techniques can also provide valuable information regarding compound purity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for purity analysis, HPLC-UV separates compounds based on their polarity and detects them using UV absorbance.[1] It is robust and reliable but lacks the mass information needed for definitive identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR). It is excellent for identifying and quantifying impurities if their structures are known or can be elucidated from the spectrum. However, it is generally less sensitive than LC-MS.

  • Melting Point Analysis: A simple and rapid method to assess the purity of crystalline solids. Impurities typically depress and broaden the melting point range. While useful as a preliminary check, it is not quantitative and is insensitive to impurities with similar melting points.

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureLC-MSHPLC-UVNMR SpectroscopyMelting Point
Specificity Very HighModerate to HighVery HighLow
Sensitivity Very High (pg-fg level)[7]High (ng-µg level)Low to Moderate (µg-mg level)Low
Structural Info Molecular WeightNoneDetailed ConnectivityNone
Quantitation Relative & AbsoluteRelative & AbsoluteAbsolute (qNMR)No
Throughput HighHighLow to ModerateHigh
Cost HighModerateHighLow

Relevance in Drug Development

Benzoxazole derivatives are known to interact with various biological targets. Understanding the purity of a lead compound like this compound is crucial as impurities could have off-target effects or introduce variability in biological assays. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pharmacologically active benzoxazole derivative.

Hypothetical Signaling Pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates drug Benzoxazole Derivative drug->receptor Binds/Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Gene Expression

Caption: Hypothetical signaling pathway for a benzoxazole drug.

Conclusion

For the purity assessment of synthesized this compound, LC-MS stands out as a superior technique, offering an unparalleled combination of sensitivity, specificity, and structural information. It enables the confident identification and quantification of the target compound and trace-level impurities, which is essential for reliable research and the development of safe and effective pharmaceuticals. While other methods like HPLC-UV and NMR provide complementary information, LC-MS delivers the most comprehensive data for critical purity analysis in a high-throughput manner.

References

A Comparative Analysis of Novel Benzoxazole Derivatives and Established VEGFR-2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of emerging benzoxazole derivatives and established Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. While direct experimental data for 2-Chloro-5-methoxybenzo[d]oxazole as a VEGFR-2 inhibitor is not publicly available, this document will focus on representative compounds from the benzoxazole chemical class that have been evaluated for their anti-angiogenic and anti-proliferative activities. The data presented is intended to offer a benchmark for the evaluation of new chemical entities targeting the VEGFR-2 signaling pathway.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in cancer therapy.[3][4] Several small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that target the VEGF/VEGFR-2 pathway have been approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[1][5]

Benzoxazole derivatives have emerged as a promising scaffold in the development of novel anticancer agents, with some exhibiting potent VEGFR-2 inhibitory activity.[6][7][8] This guide will compare the in vitro efficacy of selected benzoxazole derivatives with that of well-known, FDA-approved VEGFR-2 inhibitors such as Sorafenib and Sunitinib.

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory activities of representative benzoxazole derivatives and established VEGFR-2 inhibitors. The data is compiled from various preclinical studies and presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase or cell proliferation.

CompoundTarget/Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Benzoxazole Derivative 8d VEGFR-2 Kinase0.0554Sorafenib0.0782
MCF-7 (Breast Cancer)3.43Sorafenib4.21
HCT116 (Colorectal Cancer)2.79Sorafenib5.30
HepG2 (Liver Cancer)2.43Sorafenib3.40
Benzoxazole Derivative 14o VEGFR-2 Protein Conc. (pg/ml)586.3 ± 16.1Sorafenib547.8
Benzoxazole Derivative 14l VEGFR-2 Protein Conc. (pg/ml)636.2 ± 22.4Sorafenib547.8
Benzoxazole Derivative 12l VEGFR-2 Kinase0.09738--
HepG2 (Liver Cancer)10.50Sorafenib5.57
MCF-7 (Breast Cancer)15.21Sorafenib6.46
Sorafenib VEGFR-2 Kinase0.092 ± 0.003--
Sunitinib VEGFR-2 Kinase---

Data for benzoxazole derivatives and Sorafenib are compiled from multiple sources.[6][7][8][9] Note that experimental conditions may vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents and Materials :

    • Recombinant human VEGFR-2 kinase domain

    • A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compound (e.g., this compound)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The diluted compound is pre-incubated with the recombinant VEGFR-2 enzyme in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection reagent and a luminometer.

    • The percentage of inhibition is calculated relative to a control (vehicle-treated) reaction.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Cell Proliferation (MTT) Assay

This assay assesses the anti-proliferative activity of a compound on cancer cell lines.

  • Reagents and Materials :

    • Cancer cell lines (e.g., HUVEC, MCF-7, HepG2)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Test compound

  • Procedure :

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well.

    • The plate is incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

Visualizing Key Pathways and Processes

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis.[9][10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P-VEGFR-2 P-VEGFR-2 VEGFR-2->P-VEGFR-2 Autophosphorylation PLCg PLCg P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR->Survival

Caption: VEGFR-2 signaling cascade leading to angiogenesis.

Preclinical Evaluation Workflow for a VEGFR-2 Inhibitor

The preclinical evaluation of a potential VEGFR-2 inhibitor involves a multi-step process, starting from initial compound screening to in vivo efficacy studies. This workflow ensures a systematic assessment of the compound's potency, selectivity, and anti-tumor activity.

Preclinical_Workflow Start Compound Library Kinase_Assay In Vitro VEGFR-2 Kinase Assay Start->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) Kinase_Assay->Cell_Assay Potent Hits Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME In_Vivo In Vivo Efficacy Studies (Tumor Xenograft Models) ADME->In_Vivo Optimized Leads End Lead Candidate In_Vivo->End

Caption: Preclinical evaluation workflow for a VEGFR-2 inhibitor.

References

Structure-Activity Relationship of 5-Methoxybenzoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5-methoxybenzoxazole derivatives reveals key structural features influencing their biological activity, with implications for the development of novel therapeutic agents. This guide provides a comparative overview of their performance in various biological assays, supported by experimental data and detailed protocols.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, and the introduction of a methoxy group at the 5-position has been shown to modulate a range of biological activities, including antimicrobial and anticancer effects. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to provide a clear comparison of 5-methoxybenzoxazole derivatives and their analogs.

Comparative Biological Activity of 5-Methoxybenzoxazole Derivatives

The biological activity of 5-methoxybenzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and on any appended aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

Derivatives of 5-methoxybenzoxazole have been investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against various cancer cell lines and specific molecular targets like VEGFR-2.

Table 1: In Vitro Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives [1]

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)
5a PhenylMCF-716.29
A54923.60
PC-316.14
5g p-methoxyphenylMCF-717.23
A5499.32
PC-322.63
5h p-fluoro m-chlorophenylMCF-714.01
A54914.86
PC-324.89
11a Phenyl (ethanone linker)MCF-7Not specified
A549Not specified
PC-3Not specified
11b p-fluorophenyl (ethanone linker)MCF-7Potent
A549Potent
PC-3Potent
Sorafenib (Reference Drug)MCF-7Potent
A549Potent
PC-3Potent

Table 2: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [1][2]

Compound IDVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a 0.9701.885
5g Not specifiedNot specified
5h Not specifiedNot specified
11a 0.0820.280
11b 0.0570.181
Sorafenib 0.058Not specified
Staurosporine Not specified0.237

The data indicates that the nature of the substituent at the 2-position of the benzoxazole ring and the type of linker play a crucial role in determining the anticancer and kinase inhibitory potency. For instance, compound 11b , with a p-fluorophenyl group and an ethanone linker, demonstrated superior activity against both VEGFR-2 and c-Met kinases.[1][2]

Antimicrobial Activity

Certain 5-methoxybenzoxazole derivatives have also been evaluated for their antimicrobial properties.

Table 3: Antimicrobial Activity of Substituted Benzoxazole Derivatives [3]

Compound IDR Group (at position 2)MicroorganismMIC (µg/mL)
4b 2,4-disubstituted phenylStaphylococcus aureus12.5
4c 2,4-disubstituted phenylStaphylococcus aureus12.5
Candida albicans12.5
5a 2,4-disubstituted phenylPseudomonas aeruginosa25

These results suggest that specific substitution patterns on the phenyl ring at the 2-position can confer significant antibacterial and antifungal activity.[3]

Key Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationships for 5-methoxybenzoxazole derivatives based on the available data.

SAR_5_methoxybenzoxazole cluster_core 5-Methoxybenzoxazole Core cluster_substituents Substituents at Position 2 cluster_activity Biological Activity Core Benzoxazole Ring 5-Methoxy Group Position 2 Substituents Aromatic/Heterocyclic Rings Linker Group Terminal Groups Core:f2->Substituents:f0 Influences Potency & Selectivity Activity Anticancer Kinase Inhibition Antimicrobial Core:f1->Activity Modulates overall lipophilicity and target interaction Substituents:f0->Activity:f0 Electron-withdrawing/donating groups modulate activity Substituents:f1->Activity:f1 Linker type (e.g., ethanone) can enhance kinase inhibition Substituents:f2->Activity:f2 Specific substitutions on terminal rings impact antimicrobial spectrum

Caption: General SAR of 5-methoxybenzoxazole derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay[1]
  • Cell Seeding: Cancer cell lines (MCF-7, A549, PC-3) and normal cells (MCF-10A) are seeded in 96-well plates at a density of 2.1–2.3 × 10⁴ cells/well.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay (VEGFR-2 and c-Met)[1]
  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation activity of the respective kinases.

  • Reaction Mixture: The reaction is typically performed in a buffer containing the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for phosphorylation.

  • Detection: The extent of phosphorylation is quantified using methods such as ELISA, fluorescence, or luminescence.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination[3]
  • Method: A broth microdilution method is typically used.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 5-methoxybenzoxazole derivatives.

experimental_workflow cluster_screening Biological Evaluation start Design of 5-Methoxybenzoxazole Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Biological Screening characterization->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer kinase Kinase Inhibition Assays screening->kinase antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Drug lead_optimization->end anticancer->sar_analysis kinase->sar_analysis antimicrobial->sar_analysis

References

cross-validation of synthetic routes to 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-5-methoxybenzo[d]oxazole, a key intermediate in pharmaceutical research. The routes are evaluated based on reaction efficiency, reagent toxicity, and operational complexity, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and potential scale-up applications.

Executive Summary

Two plausible synthetic pathways for the preparation of this compound have been investigated, both commencing from the common precursor, 2-amino-4-methoxyphenol.

  • Route A proceeds through the formation of a 5-methoxybenzoxazolin-2-one intermediate, which is subsequently chlorinated. This method involves the use of phosgene equivalents or urea for the initial cyclization, followed by chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride.

  • Route B involves the synthesis of a 2-mercapto-5-methoxybenzoxazole intermediate via cyclization with carbon disulfide, followed by chlorination to yield the final product.

The selection between these routes will depend on the availability of specific reagents, tolerance for hazardous materials, and desired overall yield.

Data Presentation

ParameterRoute A: Via Benzoxazolin-2-one IntermediateRoute B: Via 2-Mercaptobenzoxazole Intermediate
Starting Material 2-amino-4-methoxyphenol2-amino-4-methoxyphenol
Intermediate 1 5-methoxy-1,3-benzoxazol-2(3H)-one5-methoxy-1,3-benzoxazole-2-thiol
Reagents for Step 1 Urea or Diethyl CarbonateCarbon Disulfide, Potassium Hydroxide
Yield of Step 1 ~85% (estimated with urea)Good (qualitative)[1]
Intermediate 2 N/AN/A
Reagents for Step 2 Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂) or Sulfuryl Chloride (SO₂Cl₂)
Yield of Step 2 Good to Excellent (qualitative)~70-90%[2][3]
Overall Estimated Yield GoodGood
Key Advantages Avoids the use of highly flammable and toxic carbon disulfide.Milder conditions may be possible for the chlorination step.
Key Disadvantages May require the use of highly toxic phosgene or its equivalents, or high temperatures for urea-based cyclization. Phosphorus oxychloride and pentachloride are highly corrosive and moisture-sensitive.Involves the use of highly flammable, volatile, and toxic carbon disulfide. The intermediate mercaptan may have an unpleasant odor.

Experimental Protocols

Route A: Synthesis via 5-methoxybenzoxazolin-2-one

Step 1: Synthesis of 5-methoxy-1,3-benzoxazol-2(3H)-one

  • Method: A mixture of 2-amino-4-methoxyphenol (1 mole) and urea (1.1 moles) is heated at 140-160°C for 4-6 hours. The reaction mixture is then cooled, and the solid product is purified by recrystallization from ethanol to yield 5-methoxy-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of this compound

  • Method: 5-methoxy-1,3-benzoxazol-2(3H)-one (1 mole) is refluxed with an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents) for 2-4 hours. After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice, and the precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Route B: Synthesis via 2-mercapto-5-methoxybenzoxazole

Step 1: Synthesis of 5-methoxy-1,3-benzoxazole-2-thiol

  • Method: To a solution of potassium hydroxide (1.2 moles) in ethanol, 2-amino-4-methoxyphenol (1 mole) is added. Carbon disulfide (1.2 moles) is then added dropwise to the stirred solution. The reaction mixture is refluxed for 6-8 hours. After cooling, the precipitated potassium salt of the product is filtered. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the 5-methoxy-1,3-benzoxazole-2-thiol. The product is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

  • Method: 5-methoxy-1,3-benzoxazole-2-thiol (1 mole) is suspended in a suitable solvent such as toluene or dichloromethane. Thionyl chloride (SOCl₂) (1.5-2 moles) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude product is purified by distillation under reduced pressure or column chromatography to afford this compound.[2]

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Synthetic Routes cluster_start Starting Point cluster_routes Synthetic Route Design cluster_synthesis Experimental Execution cluster_analysis Analysis and Comparison cluster_decision Decision start Target Molecule: This compound route_a Route A: Via Benzoxazolin-2-one start->route_a route_b Route B: Via 2-Mercaptobenzoxazole start->route_b synth_a Synthesize Intermediate A: 5-methoxybenzoxazolin-2-one route_a->synth_a synth_b Synthesize Intermediate B: 2-mercapto-5-methoxybenzoxazole route_b->synth_b chlor_a Chlorination of Intermediate A synth_a->chlor_a chlor_b Chlorination of Intermediate B synth_b->chlor_b analyze_a Analyze Route A: Yield, Purity, Time, Cost chlor_a->analyze_a analyze_b Analyze Route B: Yield, Purity, Time, Cost chlor_b->analyze_b comparison Comparative Analysis analyze_a->comparison analyze_b->comparison decision Select Optimal Route comparison->decision

Caption: Workflow for the cross-validation of synthetic routes to this compound.

References

benchmarking the cytotoxicity of 2-Chloro-5-methoxybenzo[d]oxazole against standard cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a representative 5-chlorobenzo[d]oxazole derivative and the standard anticancer drug, Doxorubicin, against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)
5-Chlorobenzo[d]oxazole Derivative (Compound 14b) MCF-74.75 ± 0.21[1]
HepG24.61 ± 0.34[1]
Doxorubicin (Standard) MCF-7~2.5[2][3][4]
HepG2~12.2[2][3]

Experimental Protocols

The cytotoxicity of the compounds is determined using a standard colorimetric assay, the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Plating:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., the 5-chlorobenzo[d]oxazole derivative) and the reference drug (Doxorubicin) in culture medium.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[5]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][8]

  • Formazan Solubilization:

    • After the incubation period, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway, a common mechanism of cell death induced by cytotoxic compounds in cancer cells.[9][10] Many benzoxazole derivatives have been shown to induce apoptosis in cancer cells.[1][11]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Compound Benzoxazole Derivative Bax Bax/Bak Activation Compound->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits CytochromeC Cytochrome c Release Bax->CytochromeC promotes Bcl2->CytochromeC prevents Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Intrinsic apoptosis pathway induced by a cytotoxic compound.

References

A Comparative Analysis of the Reactivity of 2-Chlorobenzoxazole versus 2-Chlorobenzothiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The reactivity of 2-chlorobenzoxazole and 2-chlorobenzothiazole in SNAr reactions is predominantly governed by the electrophilicity of the C2 carbon and the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The fundamental difference between these two molecules lies in the heteroatom at the 1-position: oxygen in the benzoxazole and sulfur in the benzothiazole.

Key Physicochemical Properties Influencing Reactivity:

  • Electronegativity: Oxygen is more electronegative than sulfur. This leads to a greater inductive electron withdrawal from the C2 carbon in 2-chlorobenzoxazole, making it theoretically more electrophilic and thus more susceptible to initial nucleophilic attack.

  • Polarizability: Sulfur is larger and more polarizable than oxygen. This increased polarizability allows for more effective stabilization of the negative charge in the delocalized Meisenheimer intermediate formed during the SNAr reaction.[1] A more stable intermediate implies a lower activation energy for its formation, which is often the rate-determining step, suggesting a faster reaction rate for 2-chlorobenzothiazole.[1]

Predicted Reactivity:

Based on these competing factors, a nuanced prediction of reactivity emerges. The higher electronegativity of oxygen would suggest 2-chlorobenzoxazole is more reactive. However, the superior ability of the more polarizable sulfur atom to stabilize the Meisenheimer intermediate is often the dominant factor in SNAr reactions. Therefore, it is generally predicted that 2-chlorobenzothiazole is more reactive towards nucleophiles than 2-chlorobenzoxazole .

Data Presentation: A Comparative Overview

Due to the lack of direct comparative quantitative studies, the following table summarizes the expected relative reactivity based on theoretical principles and provides representative experimental data from various sources.

Feature2-Chlorobenzoxazole2-Chlorobenzothiazole
Predicted Reactivity in SNAr Less ReactiveMore Reactive
Theoretical Rationale Higher electronegativity of oxygen increases the electrophilicity of the C2 carbon.Higher polarizability of sulfur provides better stabilization of the Meisenheimer intermediate.[1]
Representative Reaction Yield Synthesis of 2-(2-naphthylamino)benzoxazole from 2-chlorobenzoxazole and 2-amino-1-naphthalenesulfonic acid has been reported.[2]Synthesis of 2-aminobenzothiazole derivatives via nucleophilic substitution on 2-chlorobenzothiazole is a common and high-yielding method.[3][4]
General Reaction Conditions Often requires elevated temperatures for efficient substitution.Reactions can often proceed under milder conditions compared to their benzoxazole counterparts.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Reactant 2-Chlorobenzazole (X = O or S) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 2-Substituted Benzazole Meisenheimer->Product - Cl- Byproduct Chloride Ion (Cl-) Meisenheimer->Byproduct

Caption: General mechanism for the SNAr reaction of 2-chlorobenzazoles.

Experimental_Workflow Start Combine Reactants: 2-Chlorobenzazole, Nucleophile, Solvent Reaction Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC Start->Reaction Workup Cool to Room Temperature Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Experimental Protocols

The following are representative protocols for the nucleophilic substitution of 2-chlorobenzoxazole and 2-chlorobenzothiazole with an amine. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-Aminobenzothiazole Derivatives

This protocol is adapted from established methodologies for the reaction of 2-chlorobenzothiazole with primary amines.[5]

Materials:

  • 2-Chlorobenzothiazole

  • Primary amine (e.g., aniline)

  • Solvent (e.g., dry benzene)

  • Base (e.g., triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1.0 eq) and the primary amine (1.2 eq) in the chosen solvent.

  • Add the base (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (e.g., 80-120 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 2-Aminobenzoxazole Derivatives

This protocol is a general procedure for the synthesis of 2-aminobenzoxazole derivatives from 2-chlorobenzoxazole.

Materials:

  • 2-Chlorobenzoxazole

  • Primary or secondary amine (e.g., piperidine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium Carbonate)

Procedure:

  • To a stirred solution of 2-chlorobenzoxazole (1.0 eq) in the chosen solvent, add the amine (1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture (e.g., 100-150 °C) and stir for the required time, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 2-aminobenzoxazole derivative.

Conclusion

References

Unraveling the Action of 2-Chloro-5-methoxybenzo[d]oxazole: A Comparative Guide to its Potential Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential mechanisms of action of 2-Chloro-5-methoxybenzo[d]oxazole against other benzoxazole derivatives. Due to the limited direct experimental data on the specific mechanism of this compound, this guide extrapolates potential activities based on structurally related compounds and provides the foundational experimental protocols to validate these hypotheses.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The specific biological role of a benzoxazole derivative is largely dictated by its substitution pattern. While this compound has been noted for its broad biological potential, a definitive mechanism of action has yet to be fully elucidated. This guide explores three plausible mechanisms based on the activities of analogous compounds: VEGFR-2 inhibition, leukotriene biosynthesis inhibition, and tyrosinase inhibition.

Section 1: Anticancer Activity via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors. It is hypothesized that this compound may exert anticancer effects through a similar mechanism.

Comparative Data: VEGFR-2 Inhibition and Antiproliferative Activity

The following table summarizes the in vitro activity of various benzoxazole derivatives against cancer cell lines and their inhibitory concentration against VEGFR-2.

Compound IDSubstitution PatternTarget Cell LineAntiproliferative IC50 (µM)VEGFR-2 Inhibition IC50 (nM)
Hypothesized: this compound 2-Chloro, 5-MethoxyMCF-7, HepG2Data Not AvailableData Not Available
Compound 12l 2-(substituted)-5-(substituted)HepG210.5097.38[1][2]
MCF-715.21
Compound 14o 2-(substituted)-5-(substituted)MCF-7, HepG2Not ReportedInduces apoptosis
Sorafenib (Reference)---48.16[2]

dot graph "VEGFR2_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_VEGFR2 [label="P-VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="2-Chloro-5-methoxy-\nbenzo[d]oxazole\n(Hypothesized)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> P_VEGFR2 [label="Autophosphorylation"]; P_VEGFR2 -> PLCg; P_VEGFR2 -> PI3K; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; AKT -> mTOR; {ERK, mTOR} -> Proliferation; Inhibitor -> VEGFR2 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; } Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of a compound against VEGFR-2.

  • Master Mixture Preparation : Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Plate Setup : Add the master mixture to each well of a 96-well plate.

  • Compound Addition : Add serial dilutions of the test compound (e.g., this compound) to the test wells. Add a vehicle control (e.g., DMSO) to the positive control wells.

  • Enzyme Addition : Add recombinant human VEGFR-2 enzyme to the test and positive control wells. Add buffer without the enzyme to the blank wells.

  • Incubation : Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection : Add a kinase detection reagent (e.g., Kinase-Glo®) to each well, which measures the remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis : Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Section 2: Anti-inflammatory Activity via Leukotriene Biosynthesis Inhibition

Leukotrienes are potent inflammatory mediators derived from arachidonic acid. Their biosynthesis is a key target for anti-inflammatory drugs. Benzoxazole and benzothiazole derivatives have been shown to inhibit leukotriene biosynthesis. This suggests a potential anti-inflammatory mechanism for this compound.

Comparative Data: Inhibition of Leukotriene B4 (LTB4) Release

The following table shows the inhibitory activity of a benzothiazole analog on LTB4 release from human polymorphonuclear leukocytes (PMNs).

Compound IDStructureLTB4 Release IC50 (µM)
Hypothesized: this compound 2-Chloro, 5-Methoxy-benzoxazoleData Not Available
Compound 5a (S)-N-(benzothiazol-2-yl)phenylalanine ethyl ester0.23[3]
Zileuton (Reference)5-Lipoxygenase inhibitor~1

dot graph "Leukotriene_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; AA [label="Arachidonic Acid (AA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLAP [label="FLAP", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; LOX5 [label="5-Lipoxygenase", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTA4H [label="LTA4 Hydrolase", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Benzoxazolamines\n(Hypothesized for\nthis compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges Membrane -> AA [label="Stimulus"]; AA -> LTA4; LTA4 -> LTB4; LTB4 -> Inflammation; PLA2 -> Membrane [style=invis]; FLAP -> AA [style=invis]; LOX5 -> AA [style=invis]; LTA4H -> LTA4 [style=invis]; Inhibitor -> PLA2 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits AA release"]; } Caption: Hypothesized inhibition of the leukotriene biosynthesis pathway.

Experimental Protocol: Leukotriene B4 (LTB4) Release Assay from Human Neutrophils

This protocol details the measurement of LTB4 release from stimulated human neutrophils.

  • Neutrophil Isolation : Isolate human polymorphonuclear leukocytes (PMNs) from fresh whole blood using density gradient centrifugation.

  • Cell Treatment : Pre-incubate the isolated PMNs with various concentrations of the test compound or vehicle control.

  • Stimulation : Stimulate the PMNs with a calcium ionophore (e.g., A23187) to induce the release of LTB4.

  • Sample Collection : After a short incubation period, stop the reaction and centrifuge the samples to pellet the cells. Collect the supernatant.

  • LTB4 Quantification : Measure the concentration of LTB4 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : Calculate the percentage of LTB4 release inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Section 3: Enzyme Inhibition - Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for skin lightening and treating hyperpigmentation. Certain benzoxazole derivatives have shown potent tyrosinase inhibitory activity.

Comparative Data: Mushroom Tyrosinase Inhibition

The following table presents the tyrosinase inhibitory activity of several 2-phenylbenzo[d]oxazole derivatives.

Compound IDSubstitution PatternMushroom Tyrosinase IC50 (µM)
Hypothesized: this compound 2-Chloro, 5-MethoxyData Not Available
Compound 3 2-(2,4-dihydroxyphenyl)-6-methylbenzo[d]oxazole0.51[4]
Compound 8 6-Chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazole1.12[4]
Kojic Acid (Reference)-14.33[4]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Start:\nCompound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(e.g., Cell Viability Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assay [label="Secondary Assay\n(e.g., Kinase Assay,\nEnzyme Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Validation [label="Mechanism of Action\nValidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Assay [label="Active Compounds"]; Secondary_Assay -> Mechanism_Validation; Mechanism_Validation -> Lead_Optimization [label="Validated Hits"]; Lead_Optimization -> End; Hit_Identification -> Start [label="Inactive Compounds", style=dashed]; } Caption: General experimental workflow for validating biological activity.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

  • Reagent Preparation : Prepare a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and a solution of L-DOPA (substrate).

  • Assay Setup : In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution to the respective wells. Include a vehicle control and a positive control (e.g., Kojic acid).

  • Pre-incubation : Incubate the plate for a short period to allow the compound to interact with the enzyme.

  • Reaction Initiation : Start the reaction by adding the L-DOPA solution to all wells.

  • Absorbance Measurement : Measure the absorbance of the wells at 475 nm at regular intervals. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Data Analysis : Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, the evidence from structurally related benzoxazole derivatives suggests several plausible and exciting avenues for investigation. The compound may act as an anticancer agent by inhibiting VEGFR-2, exert anti-inflammatory effects by modulating leukotriene biosynthesis, or function as a tyrosinase inhibitor. The experimental protocols provided in this guide offer a clear roadmap for researchers to validate these potential mechanisms and to further characterize the biological activity of this and other novel benzoxazole derivatives. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methoxybenzo[d]oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-methoxybenzo[d]oxazole (CAS No. 49559-34-4), a chemical intermediate used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound.

Summary of Key Safety and Disposal Information

Parameter Information Source/Justification
CAS Number 49559-34-4Chemical Abstracts Service
Common Synonyms 2-chloro-5-methoxy-benzooxazoleSupplier Websites
Likely Hazard Class Toxic, IrritantInferred from similar chlorinated and heterocyclic compounds.
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye ContactGeneral for powdered chemical compounds.
Recommended PPE Nitrile gloves, safety goggles with side shields, lab coat, and in case of dust generation, a respirator.Standard laboratory practice for handling hazardous chemicals.
Incompatible Materials Strong oxidizing agentsGeneral reactivity for similar organic compounds.
Disposal Method Incineration in a licensed hazardous waste facility.Standard procedure for chlorinated organic compounds.

Detailed Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the safe disposal of this compound and associated waste.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including residual this compound powder, contaminated weighing boats, and disposable labware (e.g., pipette tips, centrifuge tubes), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Used gloves, lab coats, and other PPE that have come into contact with the compound should be collected in a designated hazardous waste bag.

Labeling and Storage:
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "49559-34-4," and the associated hazard symbols (e.g., toxic, irritant).

  • Waste containers should be stored in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

Arranging for Disposal:
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a detailed inventory of the waste, including the chemical name, quantity, and container type.

  • Follow all institutional and local regulations for the transportation and final disposal of hazardous chemical waste. The final disposal will likely be carried out by a licensed waste management company through high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound B Generate Waste (Solid, Liquid, or Contaminated PPE) A->B C Segregate Waste Streams B->C D Solid Waste Container (Labeled: Hazardous Waste, Chemical Name, CAS) C->D E Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name, CAS) C->E F Contaminated PPE Bag (Labeled: Hazardous Waste) C->F G Store in Designated Hazardous Waste Area D->G E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I EHS Arranges for Licensed Disposal (Incineration) H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste management protocols.

Essential Safety and Operational Guide for Handling 2-Chloro-5-methoxybenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-methoxybenzo[d]oxazole (CAS No. 49559-34-4). The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. Researchers, scientists, and drug development professionals should handle this chemical with caution, adhering to the personal protective equipment (PPE) and disposal plans outlined below to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound is anticipated to be a solid that may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against potential splashes and solid particulates that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact which may lead to irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and risk.

Workflow for Handling this compound

prep Preparation handle Handling prep->handle Proceed with caution cleanup Decontamination handle->cleanup After completion storage Storage cleanup->storage Store unused chemical disposal Waste Disposal cleanup->disposal Dispose of waste

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation :

    • Ensure a well-ventilated workspace, preferably a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with the skin and eyes.[2]

    • Minimize the generation of dust.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Clean all equipment and the work surface to remove any chemical residues.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan

All waste materials must be considered hazardous and disposed of accordingly.

Waste Disposal Workflow

collect Collect Waste label Label Container collect->label Properly identify store Store Securely label->store Awaiting pickup dispose Professional Disposal store->dispose Scheduled removal

Caption: A streamlined process for the safe disposal of chemical waste.

Disposal Protocol:

  • Collection :

    • Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal :

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1] Adhere to all local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.